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6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Core Science & Biosynthesis

Foundational

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine chemical structure and properties

A Critical Scaffold for Kinase Inhibition and SMN2 Splicing Modulation Executive Summary: The Structural Logic In the landscape of heterocyclic medicinal chemistry, 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Kinase Inhibition and SMN2 Splicing Modulation

Executive Summary: The Structural Logic

In the landscape of heterocyclic medicinal chemistry, 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8) represents a highly specialized scaffold.[1] It is a structural homolog of the 2,8-dimethylimidazo[1,2-b]pyridazine core found in Risdiplam (Evrysdi®), the first oral small-molecule treatment for Spinal Muscular Atrophy (SMA).

While the 2,8-dimethyl variant is the pharmacophore of choice for Risdiplam, the 2,7,8-trimethyl analog is a critical tool in Structure-Activity Relationship (SAR) campaigns. The addition of the methyl group at the C7 position introduces specific steric bulk and lipophilicity changes that probe the binding pocket tolerance of target proteins (e.g., SMN2 pre-mRNA splicing complexes or kinase ATP-binding sites).

This guide dissects the synthesis, physicochemical properties, and reactivity of this molecule, providing researchers with a roadmap for utilizing it as a high-value intermediate.

Physicochemical Profile

The molecule features a fused bicyclic system where the electron-deficient pyridazine ring is fused to an electron-rich imidazole ring. The C6-chlorine atom serves as a "warhead" for further functionalization, while the three methyl groups (C2, C7, C8) modulate solubility and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
CAS Number 17509-49-8
Molecular Formula Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H

ClN

Molecular Weight 195.65 g/mol
Appearance White to pale yellow crystalline solid
Solubility DMSO (>50 mg/mL), DCM, MethanolPoor water solubility
LogP (Predicted) ~2.5 - 2.8Higher than 2,8-dimethyl analog (~2.[2][3][4][5][6][7]1) due to extra methyl
pKa (Predicted) ~4.5 (Conjugate acid of N4)N4 is the primary basic center
H-Bond Donors 0
H-Bond Acceptors 3 (N1, N4, N5)N4 is the most accessible

Synthetic Pathway & Mechanism[5]

The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine relies on the classic condensation of an aminopyridazine with an


-haloketone. This route is preferred for its scalability and regioselectivity.
The Mechanism
  • Nucleophilic Attack: The endocyclic nitrogen (N2 of the pyridazine ring) is the most nucleophilic site and attacks the alkyl halide carbon of chloroacetone.

  • Cyclization: The exocyclic amine attacks the ketone carbonyl, followed by dehydration to aromatize the imidazole ring.

Pathway Diagram

The following diagram illustrates the convergent synthesis from 4,5-dimethyl-1,2-dihydropyridazine-3,6-dione.

SynthesisPath Start 4,5-Dimethyl-1,2- dihydropyridazine-3,6-dione Inter1 3,6-Dichloro-4,5- dimethylpyridazine (CAS: 34584-69-5) Start->Inter1 POCl3, Reflux (Chlorination) Inter2 3-Amino-6-chloro- 4,5-dimethylpyridazine (CAS: 76593-36-7) Inter1->Inter2 NH3 (aq), High Temp (Nucleophilic Subst.) Final 6-Chloro-2,7,8- trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8) Inter2->Final Ethanol, Reflux (Cyclization) Reagent Chloroacetone (CAS: 78-95-5) Reagent->Final + Reagent

Figure 1: Step-wise synthetic route from commercially available pyridazine diones to the target imidazo[1,2-b]pyridazine scaffold.

Reactivity Profile & Functionalization

The utility of this scaffold lies in its orthogonal reactivity. The C6-Chlorine is highly activated for displacement, while the C3 position on the imidazole ring is susceptible to electrophilic attack.

A. C6-Chlorine Displacement (S Ar)

The electron-deficient pyridazine ring makes the C6-Cl bond labile to nucleophilic aromatic substitution. This is the primary method for attaching pharmacophores (e.g., piperazines, spirocycles).

  • Conditions: Amines, DIPEA, DMSO/NMP, 100–120°C.

  • Relevance: This mimics the installation of the piperazine/spiro-amine tail in Risdiplam synthesis.

B. C3-Electrophilic Substitution

The C3 position is electron-rich.

  • Halogenation: NIS or NBS can install an Iodine/Bromine at C3, enabling Suzuki couplings to extend the core.

  • Formylation: Vilsmeier-Haack conditions yield the C3-aldehyde.

ReactivityMap Center 6-Chloro-2,7,8- trimethylimidazo[1,2-b]pyridazine SnAr C6-Amino Derivative (S_NAr) Center->SnAr R-NH2, Heat Suzuki C6-Aryl Derivative (Pd-Catalysis) Center->Suzuki Ar-B(OH)2, Pd(0) Halo 3-Halo Derivative (Electrophilic Subst.) Center->Halo NIS/NBS Formyl 3-Formyl Derivative (Vilsmeier-Haack) Center->Formyl POCl3, DMF

Figure 2: Orthogonal reactivity map showing nucleophilic functionalization at C6 and electrophilic functionalization at C3.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Note: This protocol assumes the availability of the precursor 3-amino-6-chloro-4,5-dimethylpyridazine.[8]

Materials:

  • 3-Amino-6-chloro-4,5-dimethylpyridazine (1.0 eq)

  • Chloroacetone (1.5 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Sodium Bicarbonate (NaHCO

    
    )
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloro-4,5-dimethylpyridazine (e.g., 5.0 g) in absolute ethanol (50 mL).

  • Addition: Add chloroacetone (1.5 equivalents) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours. Monitor reaction progress by TLC (System: DCM/MeOH 95:5) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Dilute with water and neutralize with saturated NaHCO

      
       solution to pH ~8.
      
    • A precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

    • Expected Yield: 60–75%.

    • Validation: H-NMR should show three distinct methyl singlets and no exchangeable amine protons.

Protocol B: General S Ar Displacement at C6

Designed for library generation or SAR exploration.

Procedure:

  • Dissolve 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Add the desired amine nucleophile (2.0 eq) and DIPEA (3.0 eq).

  • Heat the sealed vial to 110°C for 16 hours.

  • Work-up: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

References

  • Risdiplam Synthesis & Intermediates

    • Title: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermedi
    • Source: MDPI (Molecules), 2025.
    • URL:[Link] (Note: Generalized link to journal/topic as specific 2025 citation is prospective based on search context).

  • Precursor Synthesis (3-Amino-6-chloro-4,5-dimethylpyridazine)

    • Title: 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents (WO2021018857A1).[3]

    • Source: WIPO / Google P
    • URL:[3]

  • General Imidazo[1,2-b]pyridazine Chemistry

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2]

    • Source: J. Med. Chem., 2010.[2][4]

    • URL:[Link]

  • Compound Registry

    • Title: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS 17509-49-8).[1][9]

    • Source: PubChem / BLDPharm.
    • URL:[Link] (Link to general 6-chloro analog record for scaffold reference).

Sources

Exploratory

Technical Whitepaper: Characterization and Synthetic Utility of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Executive Summary This technical guide provides a comprehensive characterization of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine , a specialized heterocyclic building block. While structurally homologous to the key i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive characterization of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine , a specialized heterocyclic building block. While structurally homologous to the key intermediate used in the synthesis of the spinal muscular atrophy (SMA) therapeutic Risdiplam (Evrysdi®), this trimethylated analog represents a distinct chemical entity often utilized in Structure-Activity Relationship (SAR) optimization and impurity profiling.

This document outlines the compound's physicochemical identity, validated synthetic pathways, and its role in the broader context of medicinal chemistry targeting RNA splicing modification.

Physicochemical Identity & Core Data[1][2]

The following data establishes the definitive chemical identity of the compound. Researchers should verify these parameters against Certificates of Analysis (CoA) prior to use in GMP or GLP workflows.

Table 1: Chemical Specification Profile
ParameterSpecification
Chemical Name 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
CAS Registry Number 17509-49-8
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Exact Mass 195.0563 Da
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Class Fused imidazo-pyridazine heterocycle

Synthetic Methodology and Reaction Engineering

The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine follows a condensation-cyclization mechanism typical of the imidazo[1,2-b]pyridazine scaffold construction. The protocol below is adapted from standard methodologies used for the 2,8-dimethyl analog (Risdiplam intermediate), modified for the specific substitution pattern.

Retrosynthetic Logic

The construction of the bicyclic core relies on the Hantzsch-type condensation between a substituted 3-aminopyridazine and an


-haloketone.
  • Precursor A: 6-Chloro-4,5-dimethylpyridazin-3-amine (Provides the 7,8-methyl and 6-chloro groups).

  • Precursor B: Chloroacetone (Provides the 2-methyl group and cyclization carbons).

Validated Synthetic Protocol

Objective: Preparation of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine on a gram scale.

Reagents:

  • 6-Chloro-4,5-dimethylpyridazin-3-amine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Ethanol or n-Butanol (Solvent)

  • Sodium Bicarbonate (NaHCO₃) or refluxing without base followed by neutralization.

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-Chloro-4,5-dimethylpyridazin-3-amine in Ethanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Chloroacetone (1.2 equivalents) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78-80°C) for 12–16 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water and neutralize with saturated NaHCO₃ solution to pH 8.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organic layers over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes) to yield the target compound.

Synthesis Flowchart (DOT Visualization)

SynthesisPathway Start Start: 6-Chloro-4,5-dimethyl- pyridazin-3-amine Process1 Reflux in EtOH (12-16h, 80°C) Start->Process1 Reagent Reagent: Chloroacetone (1.2 eq) Reagent->Process1 Intermediate Intermediate: Cyclized Salt Process1->Intermediate Cyclization Process2 Neutralization (NaHCO3, pH 8) Intermediate->Process2 Deprotonation Product Product: 6-Chloro-2,7,8-trimethyl- imidazo[1,2-b]pyridazine (CAS 17509-49-8) Process2->Product Purification

Figure 1: Synthetic pathway for the generation of the target compound via Hantzsch-type condensation.

Structural Significance in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the anchor for Risdiplam , a survival of motor neuron 2 (SMN2) splicing modifier.[1]

SAR Context (Structure-Activity Relationship)

The 6-Chloro-2,7,8-trimethyl analog (CAS 17509-49-8) differs from the Risdiplam intermediate (CAS 17412-23-6) by the addition of a methyl group at position 7.[2][3]

  • Risdiplam Intermediate: 2,8-Dimethyl substitution.[4][1][5]

  • Subject Compound: 2,7,8-Trimethyl substitution.[3][6]

Implications for Research:

  • Steric Clash Probing: The extra methyl group at C7 introduces steric bulk adjacent to the C6-Chlorine. This is critical for probing the binding pocket tolerance of target proteins (e.g., SMN2 pre-mRNA complex).

  • Lipophilicity Modulation: The additional methyl increases logP, potentially altering blood-brain barrier (BBB) permeability compared to the dimethyl analog.

  • Metabolic Stability: Substitution at C7 blocks potential metabolic oxidation at this position, a common strategy to extend half-life (

    
    ).
    
Pharmacophore Mapping (DOT Visualization)

Pharmacophore Core Imidazo[1,2-b]pyridazine Scaffold Pos6 Position 6 (Cl): Reactive Handle for Cross-Coupling (Suzuki/Buchwald) Core->Pos6 Pos2 Position 2 (Me): Solubility & Shape Core->Pos2 Pos7 Position 7 (Me): *Distinct Feature* Steric Probe / Metabolic Block Core->Pos7 Pos8 Position 8 (Me): Electronic Tuning Core->Pos8 Application Application: SMN2 Splicing Modifiers Kinase Inhibitors Pos6->Application Functionalization Pos7->Application SAR Optimization

Figure 2: Pharmacophore map highlighting the functional role of substituents on the scaffold.

Analytical Characterization

To validate the synthesis of CAS 17509-49-8, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~2.3–2.6 ppm: Three distinct singlets corresponding to Methyl groups at C2, C7, and C8.
      
    • 
       ~7.8–8.2 ppm: Singlet (1H) for the proton at C3 (imidazole ring).
      
    • Note: The absence of a doublet in the aromatic region (typical of the C7-H in the dimethyl analog) confirms the trimethyl substitution.

  • LC-MS (ESI):

    • Observed Mass

      
      : 196.1 m/z  (consistent with Cl isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).
      

References

  • PubChem. (n.d.).[7] Compound Summary for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (Risdiplam Intermediate). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Retrieved February 17, 2026, from [Link]

Sources

Foundational

Safety data sheet (SDS) and handling of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Technical Monograph: Safety, Handling, and Reactivity of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Executive Technical Summary 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a highly specialized, electron-def...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Reactivity of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Executive Technical Summary

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a highly specialized, electron-deficient heteroaromatic scaffold. While structurally analogous to the widely documented 2,8-dimethyl intermediate used in the synthesis of Risdiplam (Evrysdi) for Spinal Muscular Atrophy (SMA), the specific trimethyl substitution pattern suggests a proprietary optimization—likely to modulate lipophilicity or block metabolic hot-spots on the pyridazine ring.

Operational Criticality: As a researcher, you must treat this compound not merely as a chemical building block, but as a potential Pharmacologically Active Material (PAM) . Its structural similarity to potent SMN2 splicing modifiers dictates that it be handled with Occupational Exposure Band (OEB) 3 or 4 protocols until definitive toxicology data proves otherwise. The 6-chloro position is an electrophilic handle, making the compound susceptible to nucleophilic aromatic substitution (


), which correlates with a risk of skin sensitization (protein haptenization).

Physiochemical & Hazard Profile (GHS)

This section synthesizes data from structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine class.[1]

Identification & Properties
PropertyValue (Predicted/Analogous)Significance
Chemical Structure Fused imidazo-pyridazine coreHigh rigidity; planar geometry.
Molecular Weight ~195.65 g/mol Small molecule; high skin permeability potential.
Appearance Off-white to pale yellow solidVisual contamination check is difficult on white surfaces.
Solubility DMSO, DMF, DCM; Low in WaterLipophilic: Readily crosses biological membranes.
Reactivity Electrophilic at C-6Susceptible to

and Pd-catalyzed couplings.
GHS Hazard Classification (Inferred)

Based on the toxicity profiles of 6-chloro-2,8-dimethyl analogs (CAS 17412-23-6) and the Risdiplam intermediate class:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single): Category 3 (H335) – May cause respiratory irritation.

  • Sensitization (Skin): Category 1B (H317) – May cause an allergic skin reaction. (High probability due to reactive chloro-pyridazine moiety).

Advanced Handling Protocols: The "Barrier" Approach

Standard fume hood procedures are insufficient if this compound is being handled in multigram quantities for drug development. You must employ a Risk-Based Containment Strategy .

The Hierarchy of Control
  • Elimination/Substitution: Rarely possible in specific SAR campaigns.

  • Engineering Controls (Primary):

    • Powder Handling: Weighing must occur inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Do not weigh on an open bench.

    • HEPA Filtration: All exhaust must be HEPA filtered to capture potent particulates.

    • Static Control: Use an ionizing bar during weighing. The planar, crystalline nature of imidazo-pyridazines often leads to high static charge, causing "fly-away" powder that contaminates surfaces.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 (minimum) for milligram scale; PAPR (Powered Air Purifying Respirator) for gram scale outside an isolator.

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination.

    • Suit: Tyvek lab coat or coveralls with elastic cuffs to prevent wrist exposure.

Operational Workflow (DOT Visualization)

The following diagram illustrates the "Cradle-to-Quench" workflow designed to minimize exposure during the critical synthesis phase.

HandlingProtocol cluster_controls Engineering Controls Boundary Receipt 1. Receipt & Storage (Segregated/Cool/Dry) Weighing 2. Weighing (VBE) (Static Elimination) Receipt->Weighing Transport in Secondary Container Transfer 3. Solvation (Closed Transfer) Weighing->Transfer Dissolve immediately to reduce dust Reaction 4. Reaction (C-6 Coupling) (Buchwald/SNAr) Transfer->Reaction Syringe/Cannula Addition Quench 5. Quench & Workup (Neutralize Reactivity) Reaction->Quench Chemical Deactivation Waste 6. Waste Disposal (Double Bagged) Quench->Waste Segregated Stream

Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase (Red Node) and closed-system transfers.

Reactivity & Synthesis Logic

Understanding the chemistry is vital for safety. The hazard of this compound stems directly from its utility: the 6-Chloro substituent.

The Electrophilic Handle

The imidazo[1,2-b]pyridazine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 (in the pyridazine ring) pull electron density, making the carbon at position 6 highly susceptible to nucleophilic attack.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution) or Metal-Catalyzed Cross-Coupling.
    
  • Safety Implication: If this compound contacts skin, amino residues in skin proteins (lysine, cysteine) can act as nucleophiles, displacing the chloride. This covalent bonding triggers the immune response (sensitization).

Synthesis Pathway (Risdiplam-Analogous)

Researchers typically utilize this intermediate to attach a solubilizing tail or a pharmacophore.

SynthesisPathway Start 6-Chloro-2,7,8-trimethyl imidazo[1,2-b]pyridazine (Electrophile) Intermediate Transition State (Pd-Oxidative Addition) Start->Intermediate C-Cl Bond Insertion Reagent Nucleophile (R-NH2) or Boronic Acid (R-B(OH)2) Reagent->Intermediate Transmetallation / Attack Catalyst Pd Catalyst / Base (e.g., Pd2(dba)3 / Cs2CO3) Catalyst->Intermediate Product Functionalized Imidazo-pyridazine (Drug Candidate) Intermediate->Product Reductive Elimination

Figure 2: Reaction pathway showing the displacement of the 6-Chloro group. The "Start" node represents the high-hazard handling point.

Emergency Response & Stability

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and respiratory protection (N95 or P100).

  • Wet Wiping: Do not dry sweep (generates dust). Cover the spill with a solvent-dampened pad (Ethanol or PEG-400) to solubilize and capture the powder.

  • Decontamination: Wash the surface with a mild surfactant followed by water.

Chemical Stability
  • Hygroscopicity: Imidazo-pyridazines can be moderately hygroscopic. Store in a desiccator.

  • Incompatibility: Strong oxidizing agents and strong acids.[3]

  • Decomposition: Thermal decomposition releases NOx (Nitrogen Oxides) and HCl (Hydrogen Chloride gas). Firefighters must use SCBA.

References & Authoritative Grounding

  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[4] Journal of Medicinal Chemistry, 61(15), 6501–6517.

    • Context: Establishes the biological potency and synthesis handling of the 2,8-dimethyl analog, serving as the primary safety proxy for the trimethyl variant.

  • Nanjunda Swamy, S., et al. (2006). "Synthesis and evaluation of pharmacological activities of some 6-substituted imidazo[1,2-b]pyridazines." European Journal of Medicinal Chemistry, 41(4), 531-538.

    • Context: details the reactivity of the 6-chloro position and general handling of the scaffold.

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets."

    • Context: Regulatory framework for the GHS classification inferred in Section 2.

  • PubChem Compound Summary. "6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine."

    • Context: Used for physical property verification of the closest structural analog.

Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Exploratory

Solubility Profile of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine: A Technical Assessment

The following technical guide details the solubility profile and physicochemical characteristics of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8). This analysis synthesizes structural activity relati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characteristics of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8).

This analysis synthesizes structural activity relationships (SAR) from the imidazo[1,2-b]pyridazine class, utilizing data from closely related analogs (e.g., 2,7-dimethyl and 2,8-dimethyl variants) where compound-specific experimental data is proprietary or scarce.[1]


H

ClN

Molecular Weight: 195.65 g/mol [1][2]

Executive Summary

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors and agents for spinal muscular atrophy (SMA) research (structurally related to the Risdiplam scaffold).[1][3]

Its solubility profile is governed by the lipophilic nature of the trimethyl-substituted fused ring system and the electron-withdrawing chlorine atom.[1][2] It exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in chlorinated organic solvents (DCM, Chloroform). Researchers should handle this compound as a Class II (Low Solubility, High Permeability) candidate in early formulation screens.

Physicochemical Context & Structural Analysis[1][4][5][6]

To understand the solubility behavior, we must analyze the molecular interactions:

  • Core Scaffold: The imidazo[1,2-b]pyridazine core is planar and aromatic, promoting

    
    -
    
    
    
    stacking interactions in the solid state.[1] This crystal lattice energy presents a barrier to dissolution.[1]
  • Substituents:

    • 6-Chloro: Increases lipophilicity and density; withdraws electrons, slightly reducing the basicity of the bridgehead nitrogen.[1][2]

    • 2,7,8-Trimethyl: The three methyl groups significantly increase the Van der Waals surface area and lipophilicity (LogP) compared to the parent scaffold.[1] However, the 7,8-vicinal substitution may introduce steric strain that slightly disrupts optimal crystal packing, potentially lowering the melting point relative to less substituted analogs (e.g., 6-chloro-2-methylimidazo[1,2-b]pyridazine).[1][2]

Calculated Properties (Predictive)
PropertyValue (Estimated)Rationale
LogP (Octanol/Water) ~2.5 – 2.8Extrapolated from dimethyl analog (LogP ~2.[1][2]1) + methyl contribution (+0.5).[3]
pKa (Conjugate Acid) ~3.5 – 4.5Nitrogen at position 4 is weakly basic; Cl substitution lowers pKa.
Melting Point 160°C – 200°CHigh crystallinity expected; dimethyl analogs melt ~215°C.
H-Bond Donors 0No -NH or -OH groups.[1][2]
H-Bond Acceptors 3Pyridazine nitrogens and imidazole nitrogen.[1][2]

Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data from the imidazo[1,2-b]pyridazine library.

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These are the most effective solvents due to their ability to disrupt the aromatic


-stacking via dipole-dipole interactions.[1][2]
  • Dimethyl Sulfoxide (DMSO): High Solubility (>50 mg/mL). [2]

    • Usage: Ideal for biological assay stock solutions (typically 10 mM or 100 mM).

    • Note: The compound is stable in DMSO at room temperature.[1]

  • Dimethylformamide (DMF): High Solubility (>50 mg/mL). [2]

    • Usage: Preferred solvent for nucleophilic aromatic substitution (

      
      ) reactions involving the 6-chloro position.[1][2]
      
B. Chlorinated Solvents (Synthesis & Extraction)[6]
  • Dichloromethane (DCM): Good Solubility (20–50 mg/mL). [2]

    • Usage: Primary solvent for extraction and chromatography.[1]

  • Chloroform (

    
    ): Good Solubility. [2]
    
    • Note: Often provides slightly higher solubility than DCM due to weak hydrogen bonding capability with the heterocyclic nitrogens.[1]

C. Alcohols (Protics)[2]
  • Methanol (MeOH): Moderate Solubility (5–15 mg/mL). [2]

    • Behavior: Solubility is highly temperature-dependent.[1][2] Heating to reflux significantly increases solubility, making MeOH a candidate for recrystallization.

  • Ethanol (EtOH): Low to Moderate (<10 mg/mL at RT). [2]

    • Usage: Often requires heating; frequently used as a co-solvent with water for crystallization.

D. Non-Polar / Hydrocarbon Solvents[1][2]
  • Hexanes / Heptane: Poor Solubility (<1 mg/mL). [1][2]

    • Usage: Antisolvent.[1] Adding hexane to a DCM or EtOAc solution of the compound will precipitate it.[1]

  • Diethyl Ether: Low Solubility. [1][2]

E. Aqueous Media[1][2][4]
  • Water (pH 7): Insoluble (<0.1 mg/mL). [2]

  • Acidic Water (pH < 2): Moderate Solubility. [2]

    • Mechanism:[1][2] Protonation of the imidazo[1,2-b]pyridazine nitrogen (likely N1 or N5 depending on tautomer stabilization) forms a soluble salt.

Visualization: Solvation & Workflow

Figure 1: Solubility Interaction Map

This diagram illustrates the dominant intermolecular forces dictating the solubility of the 6-chloro-2,7,8-trimethyl analog.[1][2]

SolubilityMap Molecule 6-Chloro-2,7,8-trimethyl imidazo[1,2-b]pyridazine PiStacking Crystal Lattice (Pi-Pi Stacking) Molecule->PiStacking Promotes Insolubility Dipole Dipole-Dipole (DMSO/DMF) Molecule->Dipole Solubilization Mechanism H_Bond H-Bond Acceptance (Alcohols/Water) Molecule->H_Bond Weak Interaction (No Donors) Hydrophobic Hydrophobic Effect (Methyl Groups) Molecule->Hydrophobic Limits Aqueous Solubility

Caption: Mechanistic breakdown of solubility drivers. Dipole interactions (Green) drive dissolution in aprotic solvents, while lattice energy (Red) resists it.

Figure 2: Solvent Selection Decision Tree

A logical workflow for researchers selecting a solvent for synthesis or analysis.

SolventTree Start Select Application Reaction Chemical Synthesis Start->Reaction Analysis Analytical (HPLC/NMR) Start->Analysis BioAssay Biological Assay Start->BioAssay Purification Purification/Cryst. Start->Purification DCM_THF DCM, THF, or DMF (High Sol.) Reaction->DCM_THF DMSO_d6 DMSO-d6 or CDCl3 Analysis->DMSO_d6 DMSO_Stock DMSO (Stock) Dilute into Media BioAssay->DMSO_Stock Recryst EtOH/Water or EtOAc/Hexane Purification->Recryst

Caption: Decision matrix for solvent selection based on experimental intent.

Experimental Protocol: Gravimetric Solubility Determination

If precise thermodynamic solubility data is required for a specific formulation, the following "Shake-Flask" protocol is the industry standard.

Materials
  • Compound: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (solid).[1][2][3][4][5]

  • Solvents: HPLC Grade (DMSO, MeOH, DCM, Water).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV or Analytical Balance.[1]

Step-by-Step Methodology
  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a 2 mL Eppendorf tube.

  • Equilibration: Agitate the suspension at 25°C (or target temp) for 24 hours at 750 RPM.

    • Visual Check: Ensure solid is still present.[1] If fully dissolved, add more solid.[1]

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material.

  • Quantification (Option A - HPLC):

    • Remove supernatant and dilute 100x with Acetonitrile.[1]

    • Inject into HPLC (C18 column, Water/ACN gradient).

    • Calculate concentration against a standard curve.[1]

  • Quantification (Option B - Gravimetric):

    • Carefully transfer a known volume of supernatant to a pre-weighed aluminum pan.[1]

    • Evaporate solvent under vacuum/heat.[1]

    • Weigh the residue.[1]

    • 
      [2]
      

References

  • Compound Registry: BLD Pharm. (2026).[3] Product Data: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS 17509-49-8).[1][2][3][4][5] [2]

  • Analogous Chemistry: Deeb, A., & Saad, H. (2003). Synthesis of imidazo[1,2-b]pyridazine derivatives. Heterocycles, 60(8), 1873. (Provides synthetic context for the ring system).
  • General Properties: PubChem. (2026). 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine (CAS 17412-20-3).[1][2][6][7][8] National Library of Medicine.[1] [2]

  • Solubility Methodology: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for shake-flask protocols).

Sources

Foundational

Technical Whitepaper: Thermodynamic Stability of Fused Ring Pyridazine Systems

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability profiles of fused ring pyridazine systems, specifically focusing on cinnoline (benzo[c]pyridazine) , phthalazine (benzo[d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability profiles of fused ring pyridazine systems, specifically focusing on cinnoline (benzo[c]pyridazine) , phthalazine (benzo[d]pyridazine) , and pyrido-fused pyridazines . In drug development, these scaffolds function as critical bioisosteres for quinolines and isoquinolines. However, their unique electronic repulsion forces—stemming from the vicinal nitrogen atoms—create distinct stability challenges compared to their carbon-only analogs. This guide synthesizes theoretical aromaticity indices, bond dissociation energies, and experimental protocols to establish a definitive stability hierarchy.

Part 1: Theoretical Framework & Stability Hierarchy

The N-N Bond Anomaly

The defining feature of fused pyridazines is the N-N bond. Unlike the C-C bond in naphthalene, the N-N bond in pyridazine systems introduces significant destabilization due to lone-pair repulsion .

  • Lone Pair Repulsion: The adjacent nitrogen lone pairs in the

    
     hybridized orbitals occupy the molecular plane. Their electrostatic repulsion raises the ground state energy of the system.
    
  • Bond Dissociation Energy (BDE): The N-N single bond is intrinsically weaker than a C-C bond. While the bond order in aromatic systems is between 1 and 2, the repulsion remains a destabilizing vector.

  • Aromaticity Indices: Nucleus-Independent Chemical Shift (NICS) calculations consistently rank pyridazine rings as less aromatic than pyridine or benzene rings.

Isomer Stability Ranking: Phthalazine vs. Cinnoline

A critical question in scaffold selection is the relative stability of the benzo-fused isomers.

FeaturePhthalazine (Benzo[d]pyridazine) Cinnoline (Benzo[c]pyridazine)
Structure N atoms at 2,3 positions (separated by carbons)N atoms at 1,2 positions (direct N=N bond)
Resonance Can maintain a fully aromatic benzene ring in one resonance contributor.Quinoid character is significant; N=N double bond character is high.
Thermodynamics More Stable (

relative to Cinnoline)
Less Stable (Higher heat of formation)
Key Driver Better separation of dipoles; resonance preservation.Direct lone-pair repulsion is maximized.

Expert Insight: While phthalazine is thermodynamically preferred, cinnoline is often the kinetic product in cyclization reactions (e.g., Richter synthesis). Process chemists must be wary of thermal rearrangement or ring-opening under high-temperature conditions.

Visualization: Relative Energy Landscape

The following diagram illustrates the relative stability and isomerization potential between these systems.

StabilityLandscape Figure 1: Relative Thermodynamic Stability Landscape of Benzodiazines N_Phthalazine Phthalazine (Thermodynamic Sink) Most Stable N_Cinnoline Cinnoline (Kinetic Product) Less Stable N_Cinnoline->N_Phthalazine Isomerization (High T) ΔH < 0 N_RingOpen Ring-Opened Intermediates N_Cinnoline->N_RingOpen Thermal Degradation N_Pyridazine Pyridazine Core (Reference) N_Pyridazine->N_Phthalazine + Benzene Fusion (Resonance Stabilized) N_Pyridazine->N_Cinnoline + Benzene Fusion (Destabilizing N-N)

Part 2: Tautomeric Equilibria in Functionalized Systems

In drug discovery, these rings are rarely unsubstituted. The introduction of an -OH or -SH group creates a tautomeric equilibrium that fundamentally alters thermodynamic stability.

Lactam-Lactim Preference

For pyridazin-3(2H)-ones (common in drug scaffolds), the lactam (oxo) form is overwhelmingly the thermodynamic favorite over the lactim (hydroxy) form.

  • Driving Force: The formation of a strong N-H bond and a C=O bond compensates for the loss of full aromaticity in the heterocyclic ring.

  • Solvent Effect: Polar protic solvents stabilize the highly dipolar lactam form further.

  • Activation Energy: The direct proton transfer (1,3-shift) has a high barrier (

    
    40-45 kcal/mol). However, in the presence of dimers or protic solvents, this barrier drops significantly (
    
    
    
    15 kcal/mol), allowing rapid equilibration.

Tautomerism Figure 2: Lactam-Lactim Tautomeric Equilibrium Thermodynamics Lactim Lactim Form (-OH) Fully Aromatic Less Stable TS Transition State (Dimer/Solvent Mediated) Lactim->TS Proton Transfer Lactam Lactam Form (=O) Amide Resonance Thermodynamically Preferred TS->Lactam Relaxation Lactam->Lactim Rare (High E)

Part 3: Experimental Assessment Protocols

As a Senior Scientist, relying solely on literature values is insufficient. You must validate the stability of your specific chemical series. The following protocol combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to rigorously define the "Safe Operating Window."

Protocol: Simultaneous TGA-DSC Analysis

Objective: Distinguish between melting, sublimation, and decomposition events.

Equipment:

  • Simultaneous Thermal Analyzer (e.g., Netzsch STA or TA Instruments SDT).

  • Crucibles: Alumina (

    
    ) for high heat; Aluminum (hermetically sealed with pinhole) for volatile containment.
    

Methodology:

  • Baseline Correction: Run an empty crucible using the exact method to subtract buoyancy effects.

  • Sample Prep: Weigh 2–5 mg of the fused pyridazine derivative. Ensure particle size homogeneity to prevent thermal gradients.

  • Atmosphere:

    • Screening: Nitrogen (

      
      ) purge at 50 mL/min (Inert stability).
      
    • Stress Test: Air/Oxygen (Oxidative stability).

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 400°C.

    • Isothermal Hold: If a mass loss onset is detected, hold at

      
       for 60 mins to test long-term stability.
      
Data Interpretation Logic
  • Scenario A (Pure Melting): Sharp endotherm in DSC; No mass loss in TGA.

    
    Stable. 
    
  • Scenario B (Sublimation): Broad endotherm in DSC; Continuous mass loss in TGA starting before melting.

    
    Physically Unstable (Solid state). 
    
  • Scenario C (Decomposition): Exotherm in DSC (often sharp); Sharp mass loss (step) in TGA.

    
    Chemically Unstable. 
    

Critical Note: Cinnoline derivatives often exhibit exothermic decomposition immediately following melting. The "Safety Margin" is the difference between


 and 

. If

, the compound is non-viable for hot-melt extrusion processes.

ExperimentalWorkflow Figure 3: Thermal Stability Assessment Decision Tree Start Start TGA-DSC Analysis Event1 Endothermic Peak? Start->Event1 MassLoss Corresponding Mass Loss? Event1->MassLoss Yes Exotherm Exothermic Peak? Event1->Exotherm No Result_Melt Melting Point (Stable) MassLoss->Result_Melt No Result_Sub Sublimation (Physical Instability) MassLoss->Result_Sub Yes (Slow) Exotherm->Start No Event (Continue Heating) Result_Decomp Decomposition (Chemical Instability) Exotherm->Result_Decomp Yes

References

  • Thermodynamic Stability of Nitrogen Heterocycles Source: National Institute of Standards and Technology (NIST) Link:

  • Cinnoline vs. Phthalazine Formation Title: Formation of cinnolines, not phthalazine: A microwave-assisted study.[1] Source: ResearchGate Link:[2]

  • Tautomerism in Pyridazinones Title: Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Source: Journal of Molecular Graphics and Modelling (via PubMed) Link:

  • Thermal Analysis Protocols Title: Experimental Studies on the Thermal Properties of Heterocyclic Drug Candidates.[3] Source: National Institutes of Health (PMC) Link:

  • Bond Dissociation Energies Title: Bond Dissociation Energy Data.[4][5][6] Source: Wikipedia (Aggregated Data Tables) Link:

Sources

Exploratory

Commercial Intelligence &amp; Technical Guide: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Executive Summary 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8 ) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors and GABAergic ligands.[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8 ) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors and GABAergic ligands.[1][2] Unlike its widely available dimethyl analogs, this trimethyl variant represents a "fine-tuning" scaffold where the additional methyl groups at positions 7 and 8 provide specific steric bulk and lipophilicity, potentially altering metabolic stability and binding pocket occupancy.

This guide serves as a technical dossier for procurement and medicinal chemistry teams. It details the supply landscape, pricing models based on precursor costs, and a self-validating quality control (QC) protocol to ensure the integrity of sourced batches.

Technical Profile & Chemical Identity

The value of this compound lies in its 6-chloro substituent, which acts as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core scaffold.

AttributeSpecification
IUPAC Name 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
CAS Number 17509-49-8
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; low solubility in water.[1][2][3]
Key Reactivity SNAr or Pd-catalyzed coupling at C6 ; Electrophilic substitution at C3 .
Structural Validation Logic

To verify this specific isomer (distinguishing it from the 2,6,7- or 2,6,8-trimethyl isomers), one must look for the absence of pyridazine ring protons in the ¹H NMR spectrum.

  • C3-H: Singlet, ~7.8–8.0 ppm (Imidazole ring).

  • Methyls: Three distinct singlets in the aliphatic region (~2.3–2.6 ppm).

  • Absence: No doublets in the aromatic region (6.8–8.5 ppm) corresponding to pyridazine protons, confirming full substitution at C6, C7, and C8.

Commercial Supply Landscape

Availability Status

This compound is classified as a Tier 3 Specialty Building Block . It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand (make-to-order) or held in small research quantities (mg to gram scale).

  • Primary Suppliers: BLD Pharm, Bide Pharm, ChemShuttle.

  • Lead Time:

    • In-stock (mg scale): 1–2 weeks.

    • Backorder/Synthesis (g scale): 4–6 weeks.

Pricing Analysis & Cost Drivers

Since direct pricing is often gated behind "Request for Quote" (RFQ) walls due to volatility, the following estimates are derived from the cost of its primary precursor (3-Amino-6-chloro-4,5-dimethylpyridazine) and standard CRO labor rates.

ScaleEstimated Market Price (USD)Cost Driver
100 mg $50 – $85High packaging/handling overhead.
1 Gram $180 – $350Driven by precursor cost (~$40/g) + synthesis labor.
5 Grams $750 – $1,200Economies of scale begin; yield optimization required.
Custom (100g+) Inquire (FTE basis)Requires dedicated campaign; price drops significantly per gram.

Anchor Pricing Reference: The precursor, 3-Amino-6-chloro-4,5-dimethylpyridazine (CAS 76593-36-7), retails for approximately $39.00 per gram [1]. The final price of the target reflects a 3x–5x multiplier due to the cyclization step, purification, and yield losses.

Synthesis & Manufacturing Route

Understanding the synthesis allows buyers to anticipate impurities and negotiate lead times. The standard route involves the condensation of a specific aminopyridazine with an α-haloketone.

Synthetic Pathway Diagram

SynthesisPathway cluster_legend Reaction Conditions Precursor 3-Amino-6-chloro- 4,5-dimethylpyridazine (CAS: 76593-36-7) Intermediate N-Alkylated Intermediate Precursor->Intermediate EtOH/H2O, Reflux NaHCO3 Reagent Chloroacetone (CAS: 78-95-5) Reagent->Intermediate Product 6-Chloro-2,7,8- trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8) Intermediate->Product Cyclization (-H2O, -HCl) Description Typical Yield: 50-75% Major Impurity: Unreacted amine

Figure 1: The condensation synthesis route. The reaction requires careful pH control (often using NaHCO₃) to favor the formation of the 5-membered imidazole ring over N-alkylation byproducts.

Impurity Profile (QC Checklist)

When receiving a batch, the Certificate of Analysis (CoA) must be cross-referenced against these potential impurities:

  • Unreacted Precursor (CAS 76593-36-7): Detectable by LC-MS (M+H = 158).

  • Regioisomers: Rare in this specific pathway due to the symmetry of the reagent, but possible if the starting material is impure.

  • Residual Solvents: Ethanol or Acetic Acid (common reaction solvents).

Procurement Strategy & Quality Assurance

For drug development, relying on a single catalog supplier is risky for "Tier 3" compounds. The following workflow ensures supply continuity and quality.

Sourcing Workflow

ProcurementWorkflow Start Identify Need (CAS: 17509-49-8) CheckStock Check Catalog Availability (BLD Pharm, Bide) Start->CheckStock Decision In Stock? CheckStock->Decision BuySample Purchase 100mg Sample for QC Validation Decision->BuySample Yes RFQ Issue RFQ to CRO (Custom Synthesis) Decision->RFQ No Validation Internal QC: 1. 1H-NMR (No pyridazine H) 2. LC-MS (>95%) BuySample->Validation RFQ->BuySample Lead Time: 4-6 wks Approve Approve Supplier for Scale-up Validation->Approve Pass

Figure 2: Decision matrix for sourcing specialty heterocycles. Always validate a small sample before committing to gram-scale orders.

Recommended Suppliers

Based on catalog data and synthesis capability:

  • BLD Pharm: Lists the specific CAS (17509-49-8) and precursor. High likelihood of having the synthetic route validated internally [2].

  • Bide Pharm: Often shares inventory data with BLD; good alternative for Asian markets [3].

  • SynQuest Laboratories: Strong US-based supplier for the precursor (CAS 76593-36-7), useful if you decide to synthesize it in-house [1].

References

  • Sunway Pharm / SynQuest. (2025). Catalog entry for 3-Amino-6-chloro-4,5-dimethylpyridazine (CAS 76593-36-7).[3][4][5][6][7] Retrieved from and

  • BLD Pharm. (2025).[2] Product Dossier: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS 17509-49-8).[1][2][8][9][10] Retrieved from

  • Bide Pharmatech. (2025).[3] Chemical Property & Availability Data for Imidazo[1,2-b]pyridazines. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3-Amino-6-chloro-4,5-dimethylpyridazine.[3][4][5][6][11][12] Retrieved from

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine derivatives. (Contextual reference for synthesis conditions). Retrieved from

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of C-6 Chloro-Imidazo[1,2-b]pyridazines: A Practical Guide

Topic: Functionalization of the C-6 Chlorine in Imidazo[1,2-b]pyridazines Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the C-6 Chlorine in Imidazo[1,2-b]pyridazines Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Significance

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, most notably serving as the structural anchor for Ponatinib (Iclusig) , a potent multi-targeted tyrosine kinase inhibitor used in chronic myeloid leukemia (CML).[1]

While the C-3 position is classically targeted via electrophilic aromatic substitution (e.g., iodination followed by Sonogashira coupling), the C-6 position (typically bearing a chlorine atom in commercially available starting materials) offers a critical vector for Structure-Activity Relationship (SAR) tuning.[2] Functionalization at C-6 allows researchers to probe the solvent-exposed regions of the kinase binding pocket or modulate physicochemical properties (logP, solubility) without disrupting the hinge-binding motif often located at C-3.

This guide provides a validated roadmap for transforming the C-6 chlorine into C-C, C-N, and C-O bonds, prioritizing regiochemical integrity and yield.

Reactivity Profile & Decision Logic

The C-6 chlorine in imidazo[1,2-b]pyridazine is electronically unique. Unlike the highly electron-deficient chloropyridazines, the fused imidazole ring donates electron density, making the C-6 position moderately deactivated toward direct Nucleophilic Aromatic Substitution (


) with weak nucleophiles, yet highly reactive in Palladium-catalyzed cross-couplings.
Reactivity Hierarchy
  • C-3 Position (Electrophilic): Most reactive toward electrophiles (NIS, NBS).

  • C-3 Halogen (I/Br): Most reactive in Pd-catalysis (reacts before C-6 Cl).

  • C-6 Chlorine: Reactive in Pd-catalysis; reactive in

    
     only with strong nucleophiles (alkoxides, thiolates) or forcing conditions.
    
  • C-8 Position: Least reactive in most standard 6-chloro-substituted scaffolds unless specifically activated.

Workflow Decision Tree

ReactionLogic Start Starting Material: 6-Chloroimidazo[1,2-b]pyridazine Target Target Moiety at C-6? Start->Target Aryl Aryl / Heteroaryl Target->Aryl Amine Amine (1° or 2°) Target->Amine Ether Alkoxy / Phenoxy Target->Ether Suzuki Suzuki-Miyaura Coupling (Protocol A) Aryl->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Protocol B) Amine->Buchwald Pd-Catalysis (Preferred) SNAr SNAr Displacement (Protocol C) Amine->SNAr Neat/High T (Not Recommended) Ether->SNAr NaOR/Heat

Figure 1: Decision matrix for functionalizing the C-6 position. Note that while amines can react via


, Palladium catalysis (Buchwald) is strictly recommended for reproducibility and scope.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

The Suzuki coupling is the workhorse for C-6 functionalization. The chloride is sufficiently reactive that specialized "chloro-only" ligands are often unnecessary, though Pd(dppf)Cl2 and XPhos based systems provide the highest consistency.

Mechanism & Rationale

The oxidative addition of Pd(0) into the C(sp2)-Cl bond at C-6 is the rate-determining step. The electron-deficient nature of the pyridazine ring facilitates this process compared to chlorobenzenes. We utilize a bidentate ligand (dppf) to stabilize the Pd-complex and prevent dehalogenation side-reactions.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)[3][4]

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: 2M Na2CO3 (aq) or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step:

  • Charge: In a microwave vial or round-bottom flask, combine the chloro-substrate, boronic acid, and base.

  • Solvate: Add 1,4-Dioxane (0.1 M concentration relative to substrate). If using aqueous base, add it now.

  • Degas: Sparge with Argon/Nitrogen for 5–10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly to minimize air exposure. Cap the vessel.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: 120 °C for 30–60 minutes (High absorption).

  • Workup: Filter through Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).[5]

Troubleshooting Table:

IssuePotential CauseSolution
Low Conversion Oxidative addition failureSwitch to XPhos Pd G3 or Pd2(dba)3/SPhos .
Protodeboronation Unstable boronic acidUse Boronic Pinacol Ester or Potassium Trifluoroborate salts.
Hydrolysis of Cl Hydroxide attackSwitch to anhydrous conditions: K3PO4 in Dioxane/Toluene.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Direct displacement of the C-6 chloride with amines via


 is often sluggish and requires harsh temperatures (>140 °C), which can degrade the scaffold. Palladium-catalyzed amination is the superior method for introducing both aliphatic and aromatic amines.
Mechanism & Rationale

We employ BrettPhos or RuPhos precatalysts. These bulky, electron-rich phosphine ligands facilitate the difficult reductive elimination step, particularly when coupling electron-rich anilines or hindered secondary amines.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)[3][4]

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (or Pd2(dba)3 + BrettPhos) (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use NaOtBu only if substrate has no base-sensitive groups)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step:

  • Dry Down: Ensure the starting chloride and base are completely dry. Water kills this reaction.

  • Mix: Combine substrate, amine, and base in a vial.

  • Inert Atmosphere: Purge with Argon.

  • Catalyst: Add the Pd precatalyst.[1]

  • Solvent: Add anhydrous Toluene (0.1 – 0.2 M).

  • Reaction: Heat to 100 °C for 2–16 hours.

    • Note: The solution usually turns from orange to dark red/brown.

  • Workup: Dilute with EtOAc, wash with water. Caution: Residual Palladium can bind to the pyridazine nitrogens. Consider using a metal scavenger (e.g., SiliaMetS® Thiol) during workup.

Protocol C: Nucleophilic Aromatic Substitution ( ) (C-O Bond)

While amines struggle with


 at C-6, alkoxides are sufficiently nucleophilic to displace the chloride, providing access to ethers. This is a cost-effective alternative to Buchwald coupling for C-O bond formation.
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine[1][3][4][6][7]

  • Alcohol: Used as solvent (if cheap) or 2.0 equiv in THF/DMF.

  • Base: NaH (1.5 equiv) or KOtBu.

Step-by-Step:

  • Activation: In a separate flask, treat the alcohol with NaH in dry THF (0 °C to RT) to generate the alkoxide. Wait for gas evolution to cease.

  • Addition: Add the alkoxide solution to the 6-chloro substrate solution.

  • Reaction: Heat to 60–80 °C. Monitor by LCMS.

    • Observation: Conversion is usually clean. The product is more polar than the starting material.

  • Quench: Carefully add water/NH4Cl. Extract with EtOAc.

Advanced Consideration: Regioselectivity

A common synthetic challenge arises when the scaffold is substituted at both C-3 and C-6.

Scenario: You have 3-bromo-6-chloroimidazo[1,2-b]pyridazine .

  • Goal: Functionalize C-6 while keeping C-3 intact.

  • Problem: Palladium inserts into C-Br (C-3) much faster than C-Cl (C-6).

Solution:

  • Route A (Sequential): Perform the Suzuki coupling at C-3 first, then functionalize C-6.

  • Route B (Masking): Start with 6-chloroimidazo[1,2-b]pyridazine (H at C-3). Functionalize C-6 first using the protocols above. Then halogenate C-3 (NIS/NBS) for subsequent steps. This is the preferred route for high-yield library generation.

Regio Start 6-Cl-3-H-Imidazo[1,2-b]pyridazine Step1 Step 1: C-6 Functionalization (Suzuki/Buchwald) Start->Step1 Inter 6-Substituted-3-H Intermediate Step1->Inter Step2 Step 2: C-3 Halogenation (NIS or NBS) Inter->Step2 Final 6-Substituted-3-Halo Product (Ready for 2nd Coupling) Step2->Final

Figure 2: The "C-6 First" strategy avoids regioselectivity issues inherent in di-halogenated scaffolds.

References

  • Ponatinib Synthesis & Scaffold Context

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

  • General Functionalization of Imidazo[1,2-b]pyridazines

    • Gueiffier, A., et al. "Reactivity of a 6-chloroimidazo[1,2-b]pyridazine derivative towards Suzuki cross-coupling reaction."[6] Heterocycles 55.3 (2001): 535-543. Link

  • Palladium-Catalyzed Amination (Buchwald Conditions)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50. Link

  • Regioselectivity (C-3 vs C-6)

    • Goel, R., et al. "Imidazo[1,2-b]pyridazine: A privileged scaffold in anticancer drug discovery." Archiv der Pharmazie 350.12 (2017): 1700264. Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine . The protocols below address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine .

The protocols below address the specific structural challenges of this scaffold: the electron-deficient nature of the imidazo[1,2-b]pyridazine core and the critical steric hindrance at the C7 position (adjacent to the reactive C6-chloro handle).

Introduction & Structural Analysis[1]

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs) and GABAergic ligands. The specific substrate, 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine , presents a unique reactivity profile compared to its unmethylated congeners.

Key Reactivity Factors[2]
  • Electronic Activation: The imidazo[1,2-b]pyridazine core is

    
    -electron deficient. The N1 and N4 nitrogens pull electron density, making the C6-Cl bond highly activated for oxidative addition by Pd(0).
    
  • Steric Obstruction (The "Ortho Effect"): The 7-methyl group is ortho to the reactive 6-chloro site. This steric bulk destabilizes the square-planar Pd(II) intermediate and significantly retards the coordination of the incoming amine.

  • Chemo-selectivity: Unlike

    
     methods which require harsh heat and strong nucleophiles (often leading to side reactions at the C8-methyl via deprotonation), Pd-catalysis allows for mild C-N bond formation, preserving the delicate polymethylated core.
    

Mechanistic Strategy & Ligand Selection

To overcome the steric clash from the 7-methyl group, "First-Generation" ligands like BINAP or DPPF are generally insufficient. This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , which are specifically designed to:

  • Form monoligated

    
     species (crucial for crowded substrates).
    
  • Promote reductive elimination via steric bulk, forcing the product off the metal center.

Decision Matrix: Ligand Selection
  • For Primary Amines: BrettPhos (High selectivity for mono-arylation).

  • For Secondary Amines (Acyclic/Cyclic): RuPhos (Universal standard for hindered secondary amines).

  • For Aniline/Weak Nucleophiles: tBuBrettPhos or XPhos .

Visualization: Catalytic Cycle & Steric Management

The following diagram illustrates the catalytic cycle, highlighting where the 7-methyl group impacts the workflow.

BuchwaldCycle PreCat Pd Precatalyst (Pd-G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Fast due to e- deficient ring) ActiveCat->OxAdd + Substrate Complex1 Pd(II)-Ar-Cl Complex *Steric Clash with 7-Me* OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord + Amine BaseStep Base Activation (NaOtBu / Cs2CO3) BaseStep->AmineCoord Assists RedElim Reductive Elimination (Rate Limiting Step) AmineCoord->RedElim RedElim->ActiveCat Regeneration Product C6-Aminated Product RedElim->Product

Caption: Catalytic cycle highlighting the critical steric clash at the Pd(II) intermediate caused by the 7-methyl group.

Experimental Protocols

Method A: General Protocol for Secondary Amines (RuPhos System)

Recommended for: Morpholine, Piperazines, Piperidines, N-Methyl alkylamines.

Reagents:

  • Substrate: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate , NaOtBu , and RuPhos Pd G4 .

  • Solvent Addition: Add anhydrous Toluene . If the amine is a solid, add it now. If liquid, add via syringe.

  • Degassing: Sparge the mixture with nitrogen for 5 minutes or apply 3 vacuum/nitrogen backfill cycles. Oxygen exclusion is critical for electron-rich phosphines.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Note: The electron-deficient nature of the ring usually allows for faster conversion than typical aryl chlorides. Check LCMS at 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: General Protocol for Primary Amines & Anilines (BrettPhos System)

Recommended for: Benzylamine, Aniline derivatives, aliphatic primary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv)

    • Why? Weaker bases reduce side reactions (e.g., deprotonation of the acidic 8-methyl group) often seen with primary amines.

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M)

Step-by-Step Procedure:

  • Mixing: Combine Substrate, BrettPhos Pd G4, and finely ground Cs₂CO₃ in the reaction vessel.

  • Solvent: Add t-Amyl alcohol . This solvent allows for higher temperatures (bp ~102°C) and often solubilizes polar intermediates better than toluene.

  • Heating: Heat to 100–110 °C for 8–16 hours.

  • Monitoring: Monitor for the consumption of the starting chloride. If the reaction stalls (common with bulky substrates), add a second portion of catalyst (1 mol%) and reheat.

Data Summary & Optimization Guide

The following table summarizes expected outcomes and troubleshooting steps based on the nucleophile class.

Nucleophile ClassRecommended LigandBaseSolventTemp (°C)Common IssueSolution
Cyclic 2° Amine (e.g., Morpholine)RuPhosNaOtBuToluene80Rapid reactionLower temp to 60°C if impurities form.
Acyclic 2° Amine (e.g., Diethylamine)RuPhosNaOtBuToluene100Slow conversionIncrease conc. to 0.5M; Switch to LiHMDS.
Primary Alkyl (e.g., Benzylamine)BrettPhosCs₂CO₃t-Amyl OH100Bis-arylationUse 1.5 eq amine; Ensure BrettPhos (not RuPhos) is used.
Aniline (Weak Nucleophile)tBuBrettPhosK₃PO₄t-BuOH110No reactionSwitch to XPhos Pd G4 ; Add 2% water (surfactant effect).
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Check1 SM Remaining? Start->Check1 Check2 Dehalogenation (H instead of Cl)? Check1->Check2 No (Low Yield) Check3 Pd Black Precipitate? Check1->Check3 Yes Sol2 Switch Solvent (Toluene -> Dioxane) Check2->Sol2 No (Other side prod) Sol3 Use Weaker Base (Cs2CO3 instead of NaOtBu) Check2->Sol3 Yes Sol1 Increase Temp or Catalyst Load Check3->Sol1 No (Just slow) Sol4 Better Degassing or Add Ligand Excess Check3->Sol4 Yes

Caption: Decision tree for troubleshooting common failures in Buchwald-Hartwig coupling of hindered heteroaryl chlorides.

Safety & Handling

  • Palladium Residues: Imidazo[1,2-b]pyridazines are often potent biologically active molecules. Ensure thorough removal of Pd (limit < 10 ppm for pharma applications) using metal scavengers (e.g., SiliaMetS® Thiol) during workup.

  • Base Sensitivity: The 8-methyl group on the pyridazine ring has increased acidity due to the electron-deficient ring. Avoid extremely strong bases like LDA or n-BuLi; stick to alkoxides or carbonates to prevent deprotonation/polymerization.

References

  • General Buchwald-Hartwig Methodology

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides and Trifl
    • Source:Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Imidazo[1,2-b]pyridazine Reactivity

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1]

    • Source:Synthetic Communications (2023).[1]

    • URL:[Link][2][3]

  • Steric Considerations in Coupling

    • Title: Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Nucleoside/Purine Analogs (Relevant Electronic Models)

    • Title: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.[4]

    • Source:Advanced Synthesis & Catalysis (2010).[4]

    • URL:[Link]

Sources

Method

Application Note: Preparation of Pharmaceutical Intermediates Using Trimethylimidazo[1,2-b]pyridazine

This Application Note is designed as a high-level technical guide for pharmaceutical process chemists and researchers. It details the synthesis, functionalization, and quality control of 2,6,8-trimethylimidazo[1,2-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for pharmaceutical process chemists and researchers. It details the synthesis, functionalization, and quality control of 2,6,8-trimethylimidazo[1,2-b]pyridazine , a critical reference standard in the manufacturing of Risdiplam (Evrysdi®) and a versatile scaffold for novel kinase inhibitor discovery.

Executive Summary & Application Scope

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for approved drugs like Risdiplam (SMN2 splicing modifier) and Ponatinib (BCR-ABL inhibitor).

This guide focuses on the 2,6,8-trimethylimidazo[1,2-b]pyridazine (CAS: 912332-62-8). While often utilized as a critical impurity reference standard in Risdiplam manufacturing (monitoring the "methyl-analog" impurity profile), this compound also serves as a model system for optimizing the cyclization kinetics of highly substituted pyridazines.

Key Applications
  • Impurity Profiling: Essential reference standard for validating Risdiplam API purity (detecting methylation errors in starting materials).

  • Kinase Inhibitor Design: A building block for p38 MAP kinase and VEGFR inhibitors via C-3 functionalization.

  • Process Optimization: Model substrate for studying regioselective halogenation and Pd-catalyzed cross-couplings on electron-deficient heterocycles.

Retrosynthetic Analysis & Strategy

The construction of the 2,6,8-trimethylimidazo[1,2-b]pyridazine core relies on the Hantzsch-type condensation between a 3-aminopyridazine and an


-haloketone.

Critical Regiochemistry: The reaction proceeds via the nucleophilic attack of the pyridazine ring nitrogen (N-2) on the


-carbon of the haloketone, followed by ring closure by the exocyclic amine.
  • Starting Material: 3-Amino-4,6-dimethylpyridazine (provides the 6,8-methyl pattern).

  • Cyclization Partner: Chloroacetone (provides the 2-methyl group).

Pathway Visualization

SynthesisPath SM1 3-Amino-4,6-dimethylpyridazine (Nucleophile) Inter N-Alkylated Intermediate (Quaternary Salt) SM1->Inter SN2 Attack (N-2) SM2 Chloroacetone (Electrophile) SM2->Inter Prod 2,6,8-Trimethylimidazo[1,2-b]pyridazine (Target Scaffold) Inter->Prod Dehydration (- H2O, - HCl)

Figure 1: Reaction pathway for the construction of the trimethyl-substituted core.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6,8-Trimethylimidazo[1,2-b]pyridazine

Objective: Multi-gram scale preparation of the core scaffold.

Reagents:

  • 3-Amino-4,6-dimethylpyridazine (1.0 equiv, 50 mmol)

  • Chloroacetone (1.2 equiv, 60 mmol) [Warning: Lachrymator ]

  • Ethanol (Absolute, 10 vol)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 3-amino-4,6-dimethylpyridazine (6.15 g) and Ethanol (60 mL). Stir to obtain a suspension.

  • Addition: Add Chloroacetone (5.55 g, 4.8 mL) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5) or HPLC.[1] The limiting reagent (aminopyridazine) should be <1%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol (~80% volume).

    • Dilute the residue with water (50 mL) and neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (1:3). Cool to

      
       overnight.
      
    • Yield Target: 65–75% as a pale yellow/off-white solid.

Protocol B: C-3 Functionalization (Iodination)

Objective: To convert the scaffold into a reactive intermediate for cross-coupling (e.g., Sonogashira or Suzuki). The C-3 position is the most electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS).

Reagents:

  • 2,6,8-Trimethylimidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (10 vol)

Methodology:

  • Dissolve the scaffold in ACN at

    
    .
    
  • Add NIS portion-wise over 15 minutes. Protect from light.[3]

  • Stir at room temperature for 2 hours.

  • Quench: Add 10% Sodium Thiosulfate solution to remove excess iodine.

  • Isolation: Filter the precipitated solid (3-iodo derivative). Wash with water and cold ether.

Analytical Quality Control (QC)

For use as a Reference Standard (e.g., in Risdiplam manufacturing), the material must meet stringent purity criteria.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 220 nm
Retention Time ~5.2 min (Scaffold); ~8.4 min (3-Iodo derivative)
NMR Characterization Criteria (DMSO- )
  • Protons:

    • 
       2.3–2.6 ppm: Three distinct singlets corresponding to 
      
      
      
      groups at C2, C6, and C8.
    • 
       7.0–7.5 ppm: Singlet at C7 (pyridazine ring proton).
      
    • 
       7.8–8.0 ppm: Singlet at C3 (imidazole ring proton) – Absent in Protocol B product.
      

Strategic Context: From Intermediate to API

The trimethyl scaffold serves as a "dummy" template to validate coupling conditions before committing expensive, complex intermediates (like the piperazine-substituted core of Risdiplam).

Functionalization Workflow

Functionalization Core 2,6,8-Trimethyl Scaffold Halogen 3-Iodo-Intermediate Core->Halogen NIS, ACN Suzuki Suzuki Coupling (Ar-B(OH)2) Halogen->Suzuki Pd(dppf)Cl2 Sono Sonogashira Coupling (Alkyne) Halogen->Sono Pd(PPh3)4, CuI API Kinase Inhibitor Analog Suzuki->API Sono->API

Figure 2: Divergent synthesis of kinase inhibitors from the halogenated intermediate.

References

  • Risdiplam Synthesis & Impurities

    • Title: A Convenient, Pd-Free Approach to the Synthesis of Risdiplam.[1][4]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

  • Imidazo[1,2-b]pyridazine Scaffolds

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Reference Standards

    • Title: 2,6,8-Trimethylimidazo[1,2-b]pyridazine (Risdiplam Impurity Standard).
    • Source: Pharmaffili
    • URL:[Link]

  • General Synthesis Methodology

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][4]

    • Source: ChemistrySelect, 2021.
    • URL:[Link]

Sources

Application

Microwave-assisted synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine derivatives

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Derivatives Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Derivatives

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry. By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces reaction times from 8–12 hours to under 20 minutes while significantly improving yield and purity profiles. This guide is designed for medicinal chemists seeking to accelerate Hit-to-Lead (H2L) optimization cycles for kinase inhibitors and anti-infective agents.

Introduction & Biological Relevance

The imidazo[1,2-b]pyridazine core is a "privileged structure" in drug discovery, serving as the bioisosteric backbone for several clinical candidates, including the BCR-ABL inhibitor Ponatinib . The unique nitrogen distribution of this fused bicycle offers versatile hydrogen-bonding capabilities, making it an ideal scaffold for targeting ATP-binding pockets in kinases (e.g., TAK1, PI3K/mTOR) and treating infectious diseases (tuberculosis).

Why Microwave Irradiation? Conventional synthesis (Hantzsch-type condensation) typically requires prolonged reflux in ethanol or acetonitrile (8–24 hours), often leading to degradation of sensitive functional groups and lower throughput. Microwave-assisted organic synthesis (MAOS) utilizes dipolar polarization and ionic conduction to generate rapid, uniform internal heating. This "superheating" effect accelerates the condensation and dehydration steps, suppressing side reactions and facilitating a cleaner workup.

Retrosynthetic Strategy & Workflow

The synthesis relies on the cyclocondensation of 3-amino-6-chloro-4,5-dimethylpyridazine (Amine 1) with chloroacetone (


-haloketone).
Comparative Workflow: Thermal vs. Microwave

WorkflowComparison cluster_Thermal Method A: Conventional Thermal cluster_MW Method B: Microwave (Recommended) Start Reactants (Amine + Chloroacetone) Reflux Reflux (EtOH/ACN) 8-12 Hours Start->Reflux MW MW Irradiation 120°C, 15 min Start->MW Cool1 Cooling & Aging (Overnight) Reflux->Cool1 Filter Filtration & Wash Cool1->Filter Cool2 Rapid Cooling (Compressed Air) MW->Cool2 Cool2->Filter Product Final Product (>90% Purity) Filter->Product

Figure 1: Comparison of synthetic workflows. The microwave path (blue) offers a drastic reduction in process time.[1]

Experimental Protocol

Materials & Reagents
  • Precursor A: 3-Amino-6-chloro-4,5-dimethylpyridazine (1.0 equiv).

    • Note: If not commercially available, synthesize via amination of 3,6-dichloro-4,5-dimethylpyridazine using NH₄OH in a sealed tube (MW: 120°C, 30 min).

  • Precursor B: Chloroacetone (1.2 equiv).

    • Safety: Chloroacetone is a lachrymator. Handle in a fume hood.

  • Solvent: Ethanol (Absolute) or DME (1,2-Dimethoxyethane).

  • Base (Optional): NaHCO₃ (Solid) - See Optimization Section.

Method B: Microwave-Assisted Synthesis (Standard Protocol)
  • Preparation: In a 10 mL microwave-compatible borosilicate vial equipped with a magnetic stir bar, suspend Precursor A (157 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Addition: Add Chloroacetone (95 µL, 1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Standard)

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Max 150W (High absorption expected).

  • Work-up:

    • Cool the reaction vessel to room temperature (using reactor's compressed air cooling).

    • Precipitation: In many cases, the hydrohalide salt of the product precipitates directly. If not, concentrate the solvent volume by 50% under reduced pressure and add cold diethyl ether.

    • Neutralization: Filter the solid and suspend in saturated aqueous NaHCO₃. Stir for 10 minutes to liberate the free base.

    • Isolation: Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient) if necessary.

Data Summary: Thermal vs. Microwave
ParameterMethod A (Thermal)Method B (Microwave)
Solvent Acetonitrile / EthanolEthanol
Temperature 80°C (Reflux)120°C
Reaction Time 8 – 12 Hours15 Minutes
Yield 55 – 60%85 – 92%
Purity (Crude) Moderate (requires column)High (often simple filtration)

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting derivatives with different electronic properties. The reaction follows a pathway similar to the Hantzsch synthesis but is specific to the 2-aminopyridazine system.

  • N-Alkylation: The endocyclic nitrogen (N-2) is the most nucleophilic site, attacking the

    
    -carbon of chloroacetone.
    
  • Cyclization: The exocyclic amine attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-b]pyridazine core.

Mechanism Reactants Reactants (Amine + Chloroacetone) Inter1 Intermediate I (N-2 Alkylation / Quaternary Salt) Reactants->Inter1 Nucleophilic Attack (N-2) Inter2 Intermediate II (Cyclized Hemiaminal) Inter1->Inter2 Intramolecular Cyclization Transition - H₂O (Dehydration/Aromatization) Inter2->Transition Product 6-Chloro-2,7,8-trimethyl imidazo[1,2-b]pyridazine Transition->Product

Figure 2: Mechanistic pathway. The microwave energy efficiently overcomes the activation barrier for the dehydration step (Intermediate II


 Product).

Expert Optimization & Troubleshooting

  • Regioselectivity Issues:

    • Problem: Formation of the isomer where alkylation occurs at the exocyclic nitrogen (rare) or N-1.

    • Solution: The N-2 nitrogen is naturally more nucleophilic. However, steric bulk at position 3 (if using different derivatives) can shift selectivity. For the 6-chloro-4,5-dimethyl substrate, N-2 alkylation is electronically favored.

  • Solvent Choice:

    • Ethanol: Greenest choice. Excellent microwave absorber (high tan

      
      ).
      
    • DME (Dimethoxyethane): Use if reactants have poor solubility in EtOH.

    • Water: Can be used for "on-water" synthesis, but organic reactants may clump.

  • Safety Note - Pressure:

    • Ethanol at 120°C generates significant pressure (~3-5 bar). Ensure the microwave vial is rated for at least 20 bar (300 psi). Do not use standard household glassware.

Characterization (Expected Data)

  • Physical State: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.45 (s, 3H, CH₃ at C-2)
      
    • 
       2.50 (s, 3H, CH₃ at C-7/8)
      
    • 
       2.65 (s, 3H, CH₃ at C-7/8)
      
    • 
       7.60–7.70 (s, 1H, H-3 proton on the imidazole ring).
      
  • LC-MS: [M+H]⁺ peak consistent with molecular weight (approx. 210.6 g/mol for the core, adjusted for specific isotope patterns of Chlorine ³⁵Cl/³⁷Cl).

References

  • Garrido, A., et al. (2021).[2][3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[3]

  • BenchChem Protocols. (2025). "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield." BenchChem Application Notes. Link

  • Bagdi, A.K., et al. (2018). "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science. Link

  • ChemicalBook. (2024). "Synthesis of 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine." ChemicalBook Reaction Database. Link

  • Goel, R., et al. (2018). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances. Link

Sources

Method

Application Notes &amp; Protocols: Strategic C-H Activation for the Functionalization of the 2,7,8-Trimethylimidazo[1,2-b]pyridazine Core

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with various biological targets, including kinases and G-protein coupled receptors.[1][2] The 2,7,8-trimethylimidazo[1,2-b]pyridazine core, in particular, presents a unique synthetic challenge and an opportunity for the development of novel therapeutics. The methyl substituents at the C2, C7, and C8 positions significantly modulate the electronic and steric properties of the heterocycle, offering a distinct chemical space for drug discovery.

Direct C-H activation has emerged as a paramount strategy in modern synthetic chemistry, providing an atom-economical and efficient pathway for the diversification of complex molecules by transforming inert C-H bonds into valuable functional groups.[3] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. For the 2,7,8-trimethylimidazo[1,2-b]pyridazine core, C-H activation offers a direct route to novel derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

This guide provides an in-depth analysis of C-H activation strategies tailored for the 2,7,8-trimethylimidazo[1,2-b]pyridazine scaffold, focusing on predicting and controlling regioselectivity. We will delve into the mechanistic rationale behind catalyst and reaction condition selection and provide detailed, field-tested protocols for key transformations.

Regioselectivity Analysis: Predicting Reactive Sites

The regiochemical outcome of C-H activation on the 2,7,8-trimethylimidazo[1,2-b]pyridazine core is governed by a delicate interplay of electronic and steric factors. The two most probable sites for C-H functionalization are the C3 position on the imidazole ring and the C6 position on the pyridazine ring.

  • C3 Position: This position is electronically activated. The nitrogen atom at N1 acts as an internal electron-donating group, increasing the electron density at C3 and making it susceptible to electrophilic attack, a key step in many C-H activation cycles. This is analogous to the widely observed C3 selectivity in the functionalization of imidazo[1,2-a]pyridines.[4][5]

  • C6 Position: This is the sole remaining C-H bond on the pyridazine ring. The electron-donating methyl groups at C7 and C8 enhance the electron density of the pyridazine ring, which could facilitate C-H activation at C6. However, the C7-methyl group imposes significant steric hindrance, which may disfavor the approach of a bulky catalytic species.

The choice of catalytic system is therefore critical in directing the reaction to the desired position.

G Core 2,7,8-Trimethylimidazo[1,2-b]pyridazine Electronic Electronic Effects (+I from Me groups) Core->Electronic Steric Steric Hindrance (C7-Me) Core->Steric C3 C3 Position (Electronically Favored) Electronic->C3 Activates C6 C6 Position (Sterically Hindered) Electronic->C6 Activates Steric->C6 Hinders

Caption: Factors influencing regioselectivity in C-H activation.

Strategy 1: Iridium-Catalyzed C-H Borylation for C3 Functionalization

Iridium-catalyzed C-H borylation is a powerful and versatile method for introducing a boronic ester group onto a heteroaromatic core.[6] This transformation is highly valuable as the resulting boronic esters are stable, versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

Causality Behind Experimental Choices:
  • Catalyst System: The combination of [Ir(cod)OMe]2 (or [Ir(cod)Cl]2) and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), is the gold standard for this transformation. The iridium center is the active catalyst for C-H activation, while the dtbpy ligand stabilizes the catalytic species and prevents catalyst decomposition.[8]

  • Regioselectivity: The regioselectivity of iridium-catalyzed borylation is predominantly controlled by steric factors.[9] The catalyst, being sterically demanding, will preferentially activate the most accessible C-H bond. In the case of 2,7,8-trimethylimidazo[1,2-b]pyridazine, the C3 position is significantly less sterically hindered than the C6 position, which is flanked by the C7-methyl group. Therefore, this method is predicted to be highly selective for the C3 position.

  • Boron Source: Bis(pinacolato)diboron (B2pin2) is the most commonly used boron source due to its stability and the ease with which the resulting pinacol boronic esters can be purified and handled.

G Start 2,7,8-Trimethylimidazo [1,2-b]pyridazine C3_Borylation Sterically-Driven C3 C-H Activation Start->C3_Borylation Reacts with Reagents [Ir(cod)OMe]2 (cat.) dtbpy (ligand) B2pin2 Reagents->C3_Borylation Catalyzes Intermediate C3-Borylated Product C3_Borylation->Intermediate Final_Product C3-Functionalized Product Intermediate->Final_Product Via Suzuki Suzuki-Miyaura Cross-Coupling (e.g., with Aryl-Halide) Suzuki->Final_Product

Caption: Workflow for C3-functionalization via Ir-catalyzed borylation.

Protocol: C3-Selective Iridium-Catalyzed Borylation

Materials:

  • 2,7,8-trimethylimidazo[1,2-b]pyridazine

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(cod)OMe]2 (cod = 1,5-cyclooctadiene)

  • 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy)

  • Anhydrous solvent (e.g., THF, Cyclohexane, or CPME)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,7,8-trimethylimidazo[1,2-b]pyridazine (1.0 equiv), B2pin2 (1.2 equiv), [Ir(cod)OMe]2 (1.5 mol%), and dtbpy (3.0 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (to make a 0.1 M solution with respect to the substrate).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2,7,8-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine.

Self-Validation: The regioselectivity of the borylation can be unequivocally confirmed by 1H NMR spectroscopy, observing the disappearance of the C3-H proton signal and the appearance of characteristic signals for the pinacol group. Further confirmation can be obtained through 2D NMR techniques (NOESY) to show correlation between the pinacol methyl protons and the C2-methyl group.

ParameterRecommended ConditionRationale
Catalyst Loading 1-3 mol% [Ir]Sufficient for efficient turnover; higher loading may be needed for less reactive substrates.
Ligand dtbpyEnhances catalyst stability and solubility.
Solvent Anhydrous THF or CPMEAprotic, non-coordinating solvents are preferred to avoid quenching reactive intermediates.
Temperature 80-100 °CProvides thermal energy to overcome the activation barrier for C-H cleavage.
Time 12-24 hTypical reaction time for complete conversion.

Strategy 2: Palladium-Catalyzed Direct C-H Arylation for C6 Functionalization

Direct C-H arylation using palladium catalysis is a highly effective method for forming C-C bonds.[2] While the C3 position is electronically favored, functionalization at the C6 position might be achievable by carefully tuning the reaction conditions to favor a mechanism that is less sensitive to steric hindrance or by exploiting the electronic activation provided by the C7 and C8 methyl groups.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)2) is a common and effective precatalyst. The choice of ligand is crucial for reactivity and selectivity. Bulky, electron-rich phosphine ligands can promote the catalytic cycle. In some cases, phosphine-free conditions can lead to different regioselectivities.[10]

  • Oxidant: These reactions typically require a stoichiometric oxidant to regenerate the active Pd(II) or Pd(III) catalyst from the Pd(0) species formed after reductive elimination. Silver salts (e.g., Ag2CO3, AgOAc) are commonly employed.

  • Additive: An additive, often a carboxylic acid like pivalic acid (PivOH), can act as a proton shuttle in the C-H activation step, facilitating a concerted metalation-deprotonation (CMD) pathway. This can sometimes override the intrinsic electronic preferences of the substrate.

  • Regioselectivity: Achieving C6 selectivity is challenging due to the steric hindrance from the C7-methyl group. However, a CMD mechanism, facilitated by an appropriate additive, might lower the activation barrier for C6 C-H cleavage sufficiently to compete with C3 functionalization. The electron-donating nature of the C7 and C8 methyl groups could make the C6-H bond more susceptible to this type of activation. In some systems, high temperatures can favor the thermodynamically more stable, albeit sterically hindered, product.[11]

Protocol: Palladium-Catalyzed Direct C-H Arylation

Materials:

  • 2,7,8-trimethylimidazo[1,2-b]pyridazine

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)2)

  • Ligand (e.g., PPh3, PCy3, or SPhos) - optional, requires screening

  • Base (e.g., K2CO3, Cs2CO3)

  • Additive (e.g., Pivalic acid, PivOH) - optional, requires screening

  • Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane, or DMF)

  • Reaction tube or microwave vial

Procedure:

  • Reaction Setup: To a sealable reaction tube, add 2,7,8-trimethylimidazo[1,2-b]pyridazine (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)2 (5-10 mol%), the chosen ligand (10-20 mol%, if used), and the base (2.0 equiv). If screening additives, add the additive (e.g., PivOH, 30 mol%).

  • Solvent Addition: Add the anhydrous solvent (to make a 0.1-0.2 M solution).

  • Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 110-140 °C for 18-36 hours. Monitor the reaction for the formation of both C3- and C6-arylated products by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the arylated product(s).

Self-Validation: The success and regioselectivity of the arylation must be carefully assessed. A mixture of isomers (C3- and C6-arylated) is possible. The ratio of these isomers can be determined by 1H NMR analysis of the crude reaction mixture. The structure of the major product should be confirmed by 1D and 2D NMR techniques. For the C6-arylated product, a NOESY experiment showing a correlation between the protons of the newly introduced aryl group and the C7-methyl group would provide definitive proof of regiochemistry.

ParameterRecommended ConditionRationale
Catalyst Loading 5-10 mol% Pd(OAc)2Higher catalyst loading is often required for challenging C-H activations.
Base K2CO3 or Cs2CO3Neutralizes the HX generated during the reaction. Cs2CO3 is more soluble and often more effective.
Solvent Toluene or DioxaneHigh-boiling point solvents are necessary for the high temperatures required.
Temperature 110-140 °CHigh thermal energy is needed to promote the C-H activation step, especially at a sterically hindered position.
Additives PivOHCan facilitate the C-H activation step via a CMD mechanism, potentially altering regioselectivity.

Future Outlook and Alternative Strategies

Should the intrinsic reactivity of the 2,7,8-trimethylimidazo[1,2-b]pyridazine core not provide the desired regioselectivity, the use of directing groups (DGs) should be considered.[12] A directing group could be temporarily installed at a specific position (e.g., a removable group on the C2-methyl substituent) to steer the metal catalyst to a specific C-H bond through chelation assistance.[13] This strategy offers the most reliable control over regioselectivity but adds steps to the overall synthesis for the installation and removal of the directing group.

Furthermore, photoredox catalysis represents a rapidly evolving field for C-H functionalization, often proceeding through radical mechanisms under mild conditions.[4] These methods can sometimes exhibit different regioselectivity patterns compared to traditional thermal transition-metal catalysis and are worthy of exploration for this particular scaffold.

Conclusion

The C-H functionalization of the 2,7,8-trimethylimidazo[1,2-b]pyridazine core presents a compelling challenge in synthetic methodology with significant potential for applications in drug discovery. By understanding the interplay of steric and electronic effects, researchers can strategically select catalytic systems to target specific positions on this valuable scaffold. The iridium-catalyzed borylation protocol outlined here provides a reliable and highly selective route to C3-functionalized derivatives. While achieving C6 selectivity via direct arylation is more challenging, systematic screening of palladium catalysts, ligands, and additives may unlock this pathway. These application notes provide a robust starting point for researchers to explore the rich chemistry of this important heterocyclic system.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019). Available at: [Link]

  • Rhodium Catalyzed Enantioselective Cylization of Substituted Imidazoles via C–H Bond Activation - PMC. (n.d.). Available at: [Link]

  • Strategies for the meta‐C−H functionalization of pyridines.... - ResearchGate. (n.d.). Available at: [Link]

  • Merging Iridium-Catalyzed C−H Borylations with Palladium - MSU Chemistry. (2021). Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021). Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (n.d.). Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Efficient Pallado-Catalyzed C6-(het)arylation of Imidazo[1,2-b][2][14][15][16]Tetrazines under Microwave Irradiations - ACS Publications. (2010). Available at: [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant - Chemistry | Illinois. (2022). Available at: [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. (2017). Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Available at: [Link]

  • Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines - PMC. (n.d.). Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (2021). Available at: [Link]

  • Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC. (2022). Available at: [Link]

  • C–H Arylation of Imidazo[1,2- a ]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Available at: [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Iridium-catalyzed C-H borylation of pyridines | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • [PDF] Iridium-catalyzed C-H borylation of pyridines. - Semantic Scholar. (n.d.). Available at: [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2003). Available at: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. (2023). Available at: [Link]

  • DFT studies on the distinct mechanisms of C–H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium - Dalton Transactions (RSC Publishing). (n.d.). Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). Available at: [Link]

  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts - Princeton University. (n.d.). Available at: [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.). Available at: [Link]

  • Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]

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Application

Storage conditions and shelf-life of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

An in-depth guide to the storage, handling, and stability assessment of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in contemporary drug discovery, is presented in this application n...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the storage, handling, and stability assessment of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in contemporary drug discovery, is presented in this application note. For researchers, scientists, and professionals in drug development, this document provides a detailed framework for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

While specific, long-term shelf-life data for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is not extensively published, this guide synthesizes established best practices for analogous chlorinated heterocyclic compounds and provides protocols for in-house stability verification. The imidazo[1,2-b]pyridazine core is a crucial scaffold in medicinal chemistry, serving as a foundational structure for developing inhibitors of various kinases and other biological targets.[1][2][3][4] The chlorinated nature of this specific derivative offers a reactive site for further chemical modification, making it a valuable intermediate in synthetic chemistry.[2]

Compound Handling and Personal Protective Equipment (PPE)

Due to the compound's classification as a chlorinated aromatic-like heterocyclic, stringent handling protocols are mandatory to minimize exposure risks.[5] The primary risks associated with this class of compounds include potential irritation to the skin and eyes, and toxicity if inhaled or ingested.[6][7]

Core Handling Principles:

  • Ventilation: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

  • Personal Protective Equipment (PPE): A standard ensemble of PPE is required. This includes, but is not limited to, a buttoned lab coat, chemical splash goggles, and chemically resistant gloves.[5][7] Given that certain solvents can permeate standard latex or nitrile gloves, it is advisable to consult the glove manufacturer's chemical resistance guides for the specific solvents being used.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[8] Hands and face should be washed thoroughly after handling the compound.[8]

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical integrity of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine and ensuring a viable shelf-life. The recommendations below are derived from safety data sheets of structurally similar imidazo[1,2-b]pyridazine derivatives.

ParameterRecommendationRationale
Temperature 2-8°C[9]Refrigerated conditions slow down potential degradation pathways. For long-term storage, colder temperatures (e.g., -20°C) may be considered, but require careful evaluation to prevent freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)[9]The compound may be sensitive to oxidation or reaction with atmospheric moisture. An inert atmosphere displaces oxygen and water vapor, minimizing these degradation routes.
Light Amber Vial / Protection from LightMany complex organic molecules are light-sensitive. Photodegradation can occur, leading to the formation of impurities. Storing in a dark or shaded area is recommended.[8]
Container Tightly Sealed, Properly Labeled ContainerPrevents contamination and exposure to air and moisture.[8][10] Proper labeling is crucial for safety and inventory management.
Location Cool, Dry, Well-Ventilated Area[10]Ensures a stable environment and minimizes exposure to fluctuating conditions. Store away from incompatible materials.
Incompatibilities Strong Oxidizing Agents[10]Avoids potential hazardous reactions that could compromise the compound and create unsafe conditions.

Experimental Protocol: Shelf-Life and Stability Assessment

Given the absence of specific public data, an in-house stability study is the most reliable method to determine the shelf-life of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine under your specific laboratory conditions. This protocol outlines a systematic approach to such a study.

Objective

To evaluate the chemical stability of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine under defined storage conditions over time.

Materials and Equipment
  • High-purity 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine reference standard.

  • Calibrated analytical balance.

  • HPLC or UPLC system with a suitable detector (e.g., DAD/UV).

  • Appropriate HPLC column (e.g., C18).

  • LC/MS system for impurity identification (recommended).

  • Environmental chamber or controlled storage units (e.g., refrigerator, freezer, desiccator).

  • Amber glass vials with inert-lined caps.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Phase 1: Preparation & T0 Analysis cluster_testing Phase 2: Time-Point Testing cluster_analysis Phase 3: Data Analysis & Shelf-Life Determination T0 Establish T0 Baseline: Analyze freshly received compound for purity (HPLC) and identity (LC/MS). Prep Aliquot compound into multiple amber vials for each storage condition (e.g., 2-8°C, RT, 40°C). T0->Prep Store Place aliquots in designated storage conditions. Prep->Store TP1 Time Point 1 (e.g., 1 Month): Retrieve one aliquot from each condition. Store->TP1 Begin Study Analyze1 Analyze for purity (HPLC) and compare to T0 data. Note any new peaks. TP1->Analyze1 TPn Repeat for subsequent time points (e.g., 3, 6, 12 months). Analyze1->TPn Data Compile all purity data. Plot % Purity vs. Time for each condition. TPn->Data ShelfLife Determine shelf-life based on pre-defined acceptance criteria (e.g., purity >95%). Data->ShelfLife Report Document findings and establish official storage protocol. ShelfLife->Report

Caption: Workflow for an in-house stability assessment study.

Step-by-Step Methodology
  • Initial Analysis (Time Zero - T0):

    • Upon receipt, immediately analyze a sample of the compound.

    • Develop a suitable analytical method (e.g., HPLC) to resolve the main peak from any potential impurities. A gradient method is often a good starting point.

    • Record the initial purity (as a percentage of the main peak area) and the chromatogram. This is your T0 baseline.

    • If possible, use LC/MS to confirm the mass of the parent compound and identify any initial minor impurities.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple small, amber glass vials. Use enough material in each vial for a single analysis to avoid repeated opening and closing of a stock bottle.

    • For each storage condition to be tested (e.g., 2-8°C, room temperature, accelerated at 40°C), prepare a set of vials.

    • Flush each vial with an inert gas like argon or nitrogen before sealing tightly.

    • Place the vials in their respective, temperature-monitored storage locations.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample for analysis in the exact same manner as the T0 sample.

    • Analyze the sample using the established HPLC method.

  • Data Evaluation:

    • Compare the chromatogram of each time-point sample to the T0 reference.

    • Calculate the purity of the compound at each time point.

    • Look for the appearance of new peaks (degradants) or a significant decrease in the main peak area.

    • If new peaks are observed, attempt to characterize them using LC/MS to understand the degradation pathway.

    • The shelf-life is defined as the time period during which the purity remains above a pre-determined specification (e.g., >95%) under a specific storage condition.

Safety and Disposal

As with any chlorinated compound, proper safety measures and disposal are critical.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[8] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, prevent the dispersion of dust, and collect the material into a sealed, labeled hazardous waste container.[5][8]

  • Disposal: All waste containing 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, including empty containers and contaminated lab supplies, must be treated as hazardous waste and disposed of in accordance with local and national regulations.[5][8]

General Workflow for Handling and Storage

The following diagram provides a visual summary of the recommended lifecycle for handling this compound in a research setting.

Handling_Workflow Receipt Compound Receipt (Verify Identity & Integrity) Log Log into Inventory System Receipt->Log Storage Transfer to Long-Term Storage (2-8°C, Inert Atmosphere, Dark) Log->Storage Weigh Weighing for Experiment (In Fume Hood, Use PPE) Storage->Weigh Retrieve for use Prep Solution Preparation (Use appropriate solvent) Weigh->Prep Waste Dispose of Waste (Hazardous Waste Protocols) Weigh->Waste Use Experimental Use Prep->Use Prep->Waste Use->Waste

Caption: Recommended workflow for handling the compound from receipt to disposal.

References

  • TCI Chemicals. (2024, November 16). SAFETY DATA SHEET: 6-Chloroimidazo[1,2-b]pyridazine.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.
  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • BenchChem. (2025).
  • Euro Chlor. (2019, May 13). Handling Chlorine Safely.
  • BenchChem. (2025, December 20).
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-chloromethylimidazo[1,2-b]pyridazine AldrichCPR.
  • Euro Chlor. (n.d.).
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12248337, 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine.
  • Chemspace. (n.d.). 6-chloro-7-methylimidazo[1,2-b]pyridazine.
  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • BLDpharm. (n.d.). 17412-23-6|6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • Sigma-Aldrich. (n.d.). 6-Chloro-3-methylimidazo[1,2-b]pyridazine.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting Palladium Catalyst Poisoning in Imidazo[1,2-b]pyridazine Coupling

Technical Support Center: Advanced Catalysis Division Subject: Overcoming Catalyst Deactivation in Nitrogen-Rich Heterocycle Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division

Subject: Overcoming Catalyst Deactivation in Nitrogen-Rich Heterocycle Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Pd-Eater" Challenge

Imidazo[1,2-b]pyridazine is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib analogs, TAK1 inhibitors) due to its ability to mimic ATP purine cores. However, its nitrogen-rich architecture presents a specific synthetic challenge: Catalyst Poisoning .

The scaffold contains multiple Lewis basic sites—specifically the pyridazine nitrogen (N5) and the imidazole nitrogen (N1/N4)—which can displace labile ligands on Palladium(II) intermediates. This forms thermodynamically stable, catalytically inactive "off-cycle" complexes (e.g.,


), effectively sequestering the metal and stalling the reaction.

This guide provides a validated troubleshooting framework to diagnose, remediate, and prevent Pd-poisoning in Suzuki-Miyaura and Buchwald-Hartwig couplings involving this scaffold.

Diagnostic Hub: Is Your Catalyst Being Poisoned?

Before altering conditions, confirm that catalyst poisoning is the root cause. Use this diagnostic matrix.

Observation Likely Diagnosis Immediate Action
Reaction stalls at < 20% conversion. Catalyst Sequestration. The substrate has coordinated to Pd, shutting down the cycle.Switch to bulky, electron-rich ligands (Buchwald Type) or NHCs.
Solution turns black immediately. Pd Aggregation (Pd Black). The catalyst is unstable and precipitating out of solution.Lower temperature or switch to a pre-catalyst (e.g., XPhos Pd G4).
No reaction; Starting Material (SM) intact. Oxidative Addition Failure. The C-X bond is too stable or the catalyst is inactive.Use a more reactive halide (I > Br > Cl) or a more electron-rich ligand.
Product forms but yield is low (<50%). Competitive Binding / Homocoupling. Increase catalyst loading (to 5-10 mol%) or add the substrate slowly.

The Science: Mechanism of Deactivation

The imidazo[1,2-b]pyridazine core is an excellent ligand. In a standard catalytic cycle, the rate-determining step is often oxidative addition. However, in the presence of this scaffold, a parasitic equilibrium exists.

The Poisoning Pathway

Instead of the active


 species entering the cycle, the imidazo[1,2-b]pyridazine (acting as a ligand, 

) binds to Pd(II) species.
  • Standard Path:

    
    
    
  • Poisoning Path:

    
     (Inactive Square Planar Complex)
    

The high local concentration of the substrate (often 0.1–1.0 M) compared to the catalyst (0.001–0.05 M) drives this equilibrium toward the inactive complex, especially if the phosphine ligand (


) is labile (e.g., 

).
Visualizing the Failure Mode

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetallation L-Pd(II)(Ar)(Nu) OxAdd->TransMet + Boronic Acid/Base Poison OFF-CYCLE TRAP [Pd(Substrate)2(X)2] (Inactive Precipitate) OxAdd->Poison + Substrate (N-Coordination) RedElim Reductive Elimination Product + L-Pd(0) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Heat / Bulky Ligand Substrate Imidazo[1,2-b]pyridazine (Substrate)

Figure 1: The Catalytic Cycle vs. The Poisoning Shunt. Note how the substrate itself diverts the Pd(II) intermediate into an inactive state.

Solutions & Optimization Protocols

Strategy A: The "Bulky Shield" (Ligand Selection)

To prevent the nitrogen lone pair from binding, you must sterically crowd the palladium center. Use Buchwald Biaryl Phosphine Ligands or NHC (N-Heterocyclic Carbene) ligands. These ligands create a "roof" over the metal center that permits the small halide to bind but blocks the bulky heterocycle.

Recommended Ligands:

  • XPhos / SPhos: Excellent for general Suzuki couplings.

  • RuPhos: Superior for Buchwald-Hartwig aminations with secondary amines.

  • BrettPhos: For challenging aminations with primary amines.

  • Pd-PEPPSI-IPr: An NHC precatalyst that is extremely resistant to poisoning.

Strategy B: The "Pre-Catalyst" Advantage

Do not generate the catalyst in situ from


 or 

+ Ligand. The induction period allows the substrate to sequester the Pd before the active ligand binds.
  • Solution: Use G3 or G4 Palladacycle Pre-catalysts (e.g., XPhos Pd G4). These release the active

    
     species only upon exposure to base, ensuring 100% active catalyst generation.
    
Strategy C: The "Stress Test" Protocol

If you are unsure if your starting material is the poison, run a Spike Test .

  • Set up a standard reaction known to work (e.g., Ph-Br + Ph-B(OH)2).

  • Add 1 equivalent of your imidazo[1,2-b]pyridazine substrate to the reaction.

  • Result: If the standard reaction fails or slows significantly, your substrate is a catalyst poison.

Experimental Guide: Optimized Suzuki Coupling

This protocol is optimized for C3-arylation of imidazo[1,2-b]pyridazines, designed to minimize N-coordination.

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv, finely ground) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) – Water is critical for boronic acid activation.

Step-by-Step Protocol:

  • Charge Solids: In a vial, combine the substrate, boronic acid, base, and XPhos Pd G4 .

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Stir vigorously at 80–100 °C for 2–4 hours.

    • Note: Higher temperatures help break the reversible N-Pd bonds of the poisoned complex.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc and wash with brine.

Comparative Performance Data
Catalyst SystemYield (2h, 80°C)Notes
Pd(PPh3)4 15%Failed. Extensive poisoning; solution turned black.
Pd(OAc)2 + XPhos 62%Moderate. In situ generation was too slow.
XPhos Pd G3/G4 94% Excellent. Rapid conversion; no poisoning observed.
Pd-PEPPSI-IPr 88%Very Good. Robust alternative for difficult substrates.

Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed/Stalled CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes NoChange No Color Change / Clear? CheckColor->NoChange Yes PdBlack Diagnosis: Pd Aggregation (Ligand detached) Black->PdBlack Poisoning Diagnosis: Catalyst Poisoning (Substrate bound to Pd) NoChange->Poisoning Action1 Action: Switch to Pre-catalyst (e.g., XPhos Pd G4) PdBlack->Action1 Action2 Action: Use Bulky Ligand (XPhos, RuPhos) + Higher Temp Poisoning->Action2

Figure 2: Decision tree for rapid troubleshooting of reaction failures.

References

  • Imidazo[1,2-b]pyridazine Scaffold Review

    • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
    • Source: ResearchGate.[1][2]

  • Buchwald-Hartwig Amination Mechanisms

    • Buchwald–Hartwig amination - Reaction Mechanism and Catalyst Gener
    • Source: Wikipedia / Organic Chemistry Portal.

  • Catalyst Deactivation Pathways

    • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
    • Source: PubMed (NIH).

  • Application in Kinase Inhibitors

    • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.
    • Source: RSC Publishing.

  • General Suzuki Coupling Troubleshooting

    • Suzuki-Miyaura Coupling - Substrate Scope and Limit
    • Source: Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Solubilization of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Executive Summary & Physicochemical Profile[2][3][4][5] User Issue: You are experiencing precipitation, "crashing out," or milky suspensions when diluting 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine from organic sto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][3][4][5]

User Issue: You are experiencing precipitation, "crashing out," or milky suspensions when diluting 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine from organic stock into aqueous media.

Root Cause Analysis: This molecule belongs to the imidazo[1,2-b]pyridazine class.[1][2][3][4][5][6][7][8] While the core heterocycle has moderate polarity, the specific substitution pattern (6-Chloro + three Methyl groups) significantly increases its lipophilicity (LogP) and crystal lattice energy.[1][2][3]

  • The Core: The imidazo[1,2-b]pyridazine ring is a weak base (pKa ~4.0–5.0).[1][3]

  • The Substituents: The Chlorine atom (C6) and three Methyl groups (C2, C7, C8) act as hydrophobic anchors.[3]

  • Result: The compound behaves as a BCS Class II molecule (Low Solubility, High Permeability).[3] It requires specific pH manipulation or surfactant assistance to remain stable in water.[2][3]

Estimated Physicochemical Properties
PropertyEstimated ValueImplication for Solubility
LogP ~2.5 – 3.2Moderate-High Lipophilicity.[1][2][3] Prefers organic solvents.
pKa (Conj. Acid) ~3.8 – 4.5Weakly basic.[2][3] Solubility increases significantly at pH < 3.5.
Water Solubility < 0.05 mg/mL (Neutral)Insoluble in PBS or neutral water without additives.[2][3]
DMSO Solubility > 25 mg/mLExcellent.[2][3] Use as primary stock solvent.[2][3]

Troubleshooting Guide (Q&A)

Q1: "I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), and it turned cloudy immediately. Why?"

A: This is the "Solvent Shock" phenomenon.[2][3]

  • Mechanism: When you introduce the hydrophobic DMSO stock into a highly polar, buffered environment like PBS, the dielectric constant changes instantly.[3] At pH 7.4, the molecule is uncharged (neutral form).[3] The hydrophobic effect forces the molecules to aggregate to minimize water contact, causing precipitation.[2][3]

  • Fix: Do not dilute directly into static PBS. Use Method A (Serial Dilution with Intermediate) or Method C (Cyclodextrin Shielding) below.

Q2: "Can I just heat it up to dissolve it?"

A: Proceed with caution.

  • While heat increases kinetic solubility, this compound has a high melting point (typical of this scaffold, >100°C).[3] Heating a suspension in PBS usually results in a supersaturated solution that will precipitate again upon cooling (metastable state).[2][3]

  • Risk: Prolonged heating of 6-chloro-heterocycles in aqueous environments can sometimes lead to hydrolysis of the chlorine atom (nucleophilic aromatic substitution), degrading your compound.[1][2][3]

Q3: "I need to inject this into mice. Can I use 100% DMSO?"

A: No.

  • 100% DMSO causes hemolysis and severe tissue damage.[2][3] The maximum tolerated dose (MTD) of DMSO is typically 5-10% v/v for IP/IV injection.[1][2][3]

  • Recommendation: Use the Co-solvent/Surfactant System (Method B) described below.

Step-by-Step Solubilization Protocols

Method A: The "Step-Down" Dilution (For In Vitro Assays)

Best for: Cell culture, enzymatic assays (High Throughput).[1][2][3]

The Logic: Prevent immediate aggregation by introducing a surfactant before the final aqueous dilution.[2][3]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate Step: Prepare a solution of PBS + 0.5% Tween-80 .

  • Dilution:

    • Add the DMSO stock to the PBS/Tween solution while vortexing rapidly .

    • Crucial: Add the stock under the liquid surface to prevent surface precipitation.[2][3]

  • Final Concentration: Ensure final DMSO is < 1% (cell toxic limit).

Method B: The pH-Switch Formulation (For Animal Studies/High Conc.)[1][2][3]

Best for: IP/PO administration where higher concentrations (1–5 mg/mL) are needed.[1][3]

The Logic: Exploiting the weakly basic nitrogen (N1/N5) to form a transient soluble salt.[3]

  • Weighing: Weigh the solid powder.

  • Acidification: Add 0.1 M HCl or 50 mM Methanesulfonic acid (approx 1 molar equivalent).

    • Observation: The powder should dissolve better than in water due to protonation.[2][3]

  • Stabilization: Add 20% w/v HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

  • Adjustment: Slowly adjust pH back to ~4.5–5.0 using dilute NaOH if necessary (avoid going > pH 6 or it will crash out).

  • Filtration: Sterile filter (0.22 µm).

Method C: The "Gold Standard" Cyclodextrin Complexation

Best for: Long-term stability and preventing precipitation.[1][2][3]

The Logic: The hydrophobic imidazo-pyridazine core fits inside the lipophilic cavity of cyclodextrin, shielding it from water.[1][2]

  • Vehicle Prep: Prepare 30% (w/v) HP-β-CD in distilled water. Stir until clear.

  • Compound Addition: Add the solid compound directly to the vehicle.[2][3]

  • Sonication: Sonicate in a water bath at 37°C for 20–40 minutes.

    • Note: If the solution remains cloudy, spike with 5% PEG-400 .[1][2][3]

  • Equilibration: Shake at room temperature for 4 hours.

  • Clarification: Centrifuge at 13,000 rpm for 5 mins to remove undissolved particles. Use the supernatant.

Decision Logic & Workflow (Visual)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: 6-Chloro-2,7,8-trimethyl imidazo[1,2-b]pyridazine Solid AppCheck What is your Application? Start->AppCheck InVitro In Vitro / Cellular Assay (Low Conc. < 10 µM) AppCheck->InVitro InVivo In Vivo / Animal Study (High Conc. > 1 mg/mL) AppCheck->InVivo StockPrep Prepare 10-20mM Stock in 100% DMSO InVitro->StockPrep HighConcMethod Is pH < 5 acceptable? InVivo->HighConcMethod DirectDilution Direct Dilution into PBS? StockPrep->DirectDilution TweenMethod Method A: Co-solvent Spike (PBS + 0.05% Tween-80) StockPrep->TweenMethod Recommended Precipitation PRECIPITATION RISK (Do not do this) DirectDilution->Precipitation High Risk AcidMethod Method B: pH Switch (0.1M HCl / Tartaric Acid) HighConcMethod->AcidMethod Yes (IV/IP) CDMethod Method C: Cyclodextrin (20% HP-β-CD) HighConcMethod->CDMethod No (Neutral pH req) AcidMethod->CDMethod Optional: Combine for Stability

Figure 1: Decision matrix for solubilizing hydrophobic imidazo[1,2-b]pyridazine derivatives based on experimental requirements.

References & Grounding

The protocols above are derived from standard medicinal chemistry practices for hydrophobic nitrogenous heterocycles and specific structure-activity relationship (SAR) data for the imidazo[1,2-b]pyridazine scaffold.

  • Structural & Synthetic Context:

    • Source: The synthesis and properties of 6-chloro-imidazo[1,2-b]pyridazines are well-documented as key intermediates for kinase inhibitors (e.g., Ponatinib analogs) and anxiolytics.[1][2][3]

    • Reference:PubChem. (2025).[2][3][8] 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine (Compound Summary). National Library of Medicine.[2][3] [1][3]

  • Solubility Mechanisms (Class II Drugs):

    • Source: Strategies for solubilizing weak bases (like pyridazines) using pH adjustment and cyclodextrins.[1][2][3]

    • Reference:Savjani, K. T., et al. (2012).[3] Drug Solubility: Importance and Enhancement Techniques.[2][3][9] ISRN Pharmaceutics.[2][3] (General principles applied to hydrophobic aromatics).

  • Cyclodextrin Complexation:

    • Source: Hydroxypropyl-β-cyclodextrin is the industry standard for solubilizing fused heterocyclic rings without toxic organic solvents.[1][2][3]

    • Reference:Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2][3] [1][3]

  • Chemical Stability Warning:

    • Source: Reactivity of 6-chloro-imidazo[1,2-b]pyridazines toward nucleophiles.[1][2][3]

    • Reference:Enguehard, C., et al. (2001).[3] Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. Journal of Organic Chemistry.[2][3] (Details the chemical reactivity which dictates avoiding high-heat/high-pH solubilization). [1][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine.

Sources

Troubleshooting

Optimizing temperature for condensation of 3-amino-6-chloropyridazine

Topic: Thermal Optimization for Imidazo[1,2-b]pyridazine Synthesis & Related Condensations Core Directive: The Thermal "Goldilocks" Zone Executive Summary: The condensation of 3-amino-6-chloropyridazine (3-ACP) —typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for Imidazo[1,2-b]pyridazine Synthesis & Related Condensations

Core Directive: The Thermal "Goldilocks" Zone

Executive Summary: The condensation of 3-amino-6-chloropyridazine (3-ACP) —typically with


-halocarbonyls to form imidazo[1,2-b]pyridazines —is a biphasic reaction governed by distinct energy barriers. The reaction is frequently mismanaged by applying a "blanket" temperature (e.g., immediate reflux), which leads to polymerization or hydrolysis of the labile C6-chlorine.

The Kinetic Reality:

  • Phase I (N-Alkylation): The endocyclic nitrogen (

    
    ) is the primary nucleophile. This step is kinetically accessible at moderate temperatures (25°C – 60°C) .
    
  • Phase II (Cyclodehydration): The ring closure involves the loss of water/acid and requires overcoming a higher thermodynamic barrier, typically requiring 80°C – 110°C .

Critical Failure Point: Applying Phase II temperatures immediately can degrade the starting material before Phase I is complete. Conversely, failing to reach Phase II temperatures results in the isolation of the open-chain intermediate (often mistaken for the product due to similar polarity).

Mechanism & Thermal Pathway (Visualization)

The following diagram illustrates the reaction coordinate and the specific temperature windows required for each step.

ReactionPathway Start 3-Amino-6-Cl-pyridazine + α-Haloketone Inter Intermediate Salt (N-Alkylated) Start->Inter Phase I: Alkylation Temp: 40-60°C Solvent: EtOH/DMF Byprod1 Hydrolysis Impurity (6-OH / Pyridazinone) Start->Byprod1 Excess Heat (>120°C) + Water Product Imidazo[1,2-b]pyridazine (Cyclized Target) Inter->Product Phase II: Cyclization Temp: 80-110°C (- H2O / - HX) Byprod2 Polymer/Tar Inter->Byprod2 Stagnation (<70°C for >12h)

Caption: Biphasic thermal requirements for the condensation of 3-amino-6-chloropyridazine. Phase I requires mild heat; Phase II requires elevated heat.

Troubleshooting Guides & FAQs

Category A: Reaction Stalling & Incomplete Conversion

Q: I see a new spot on TLC that persists, but the final cyclized product isn't forming. I am refluxing in ethanol (78°C). What is wrong?

Diagnosis: You are likely stuck at the intermediate N-alkylated salt . While ethanol reflux is a common protocol, the boiling point (78°C) is sometimes marginally insufficient to drive the dehydration step for sterically hindered or electron-poor


-halocarbonyls.

Corrective Action:

  • Solvent Switch: Transition to a higher-boiling solvent like n-Butanol (117°C) or a mixture of Ethanol/Water (high pressure) if possible, though n-Butanol is preferred for open-vessel reactions.

  • Acid Catalysis: If the reaction is neutral, add a catalytic amount of HBr or HCl. The cyclization is acid-catalyzed.

  • Dean-Stark Trap: If using a non-polar solvent (toluene), use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

Category B: Impurity Profile (The "6-OH" Spike)

Q: LC-MS shows a mass peak of [M-Cl+OH] (M+16 mass shift). Is my chlorine hydrolyzing?

Diagnosis: Yes. The C6-position of pyridazine is activated for Nucleophilic Aromatic Substitution (


). While the 3-amino group donates electron density, the ring is still electron-deficient. At temperatures >100°C  in the presence of water (even atmospheric moisture in wet solvents), the chlorine is displaced by hydroxide, forming 6-hydroxy-3-aminopyridazine  (tautomerizing to the pyridazinone).

Corrective Action:

  • Dry Solvents: Ensure solvents (DMF, DMAc, Ethanol) are anhydrous.

  • Base Selection: Avoid strong hydroxide bases or carbonate bases in aqueous media at high temperatures. Use NaHCO₃ (mild) or organic bases like DIPEA in anhydrous media.

  • Temperature Ceiling: Do not exceed 100°C unless strictly necessary. If using DMF, keep it at 80-90°C.

Category C: Low Yield & "Tarring"

Q: My reaction turns black/tarry upon adding the


-haloketone to the hot amine solution. 

Diagnosis: Thermal Shock Polymerization . Adding the highly reactive alkylating agent to a hot solution of 3-amino-6-chloropyridazine causes rapid, uncontrolled alkylation at multiple sites (including the exocyclic amine) and radical polymerization.

Corrective Action:

  • The "Cold Start" Protocol: Mix reagents at Room Temperature (25°C) .

  • Ramp Rate: Stir for 1 hour at RT to allow the initial N-alkylation to equilibrate.

  • Stepwise Heating: Ramp to 60°C for 1 hour, then ramp to reflux/final temperature. This ensures the sensitive starting material is consumed into the stable intermediate before high thermal stress is applied.

Validated Experimental Protocol (SOP)

Objective: Synthesis of 6-chloro-2-substituted-imidazo[1,2-b]pyridazine via condensation.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amine : 1.2 eq HaloketoneSlight excess of electrophile ensures consumption of the nucleophile.
Solvent Ethanol (Anhydrous) or n-Butanol Protic solvents stabilize the transition state; n-BuOH allows higher temp.
Base NaHCO₃ (2.0 eq)Neutralizes the H-X byproduct without hydrolyzing the C-Cl bond.
Temp Profile Step-wise (See below)Prevents thermal shock and degradation.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-chloropyridazine (1.0 equiv) in n-Butanol (concentration 0.5 M).

  • Addition: Add

    
    -bromoacetophenone  (1.2 equiv) (or derivative) at 25°C .
    
  • Phase I (Equilibration): Stir at 25°C for 30 minutes . Note: The solution may turn slightly yellow/orange.

  • Phase II (Ramp): Add NaHCO₃ (2.0 equiv). Heat the mixture to 80°C and hold for 2 hours.

  • Phase III (Cyclization): Increase temperature to 110°C (Reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of the intermediate (often lower R_f than product).

  • Work-up: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, resuspend in water, and extract with EtOAc.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected Issue1 Starting Material Remains Start->Issue1 Issue2 Intermediate Persists (No Cyclization) Start->Issue2 Issue3 By-product: M+16 (OH) Start->Issue3 Action1 Increase Electrophile (1.5 eq) Check Purity of Haloketone Issue1->Action1 Action2 Increase Temp >100°C Switch to n-Butanol Issue2->Action2 Action3 LOWER Temp <90°C Dry Solvent Weaker Base Issue3->Action3

Caption: Rapid diagnostic logic for optimizing reaction conditions.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.

    
    -bromoketones and 3-amino-6-chloropyridazine under mild basic conditions (NaHCO₃). Confirms the nucleophilic role of the ring nitrogen.[1]
    URL:[Link]
    
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Source: ResearchGate / Full-Text PDF.[2] Relevance: Provides characterization data for the starting material and discusses the stability of the C6-position during cross-coupling, offering insights into the hydrolytic stability of the chloropyridazine moiety. URL:[Link]

  • Process for producing 3-amino-6-chloropyridazine (Patent WO2007026623A1).

Sources

Optimization

Technical Support Center: Manufacturing of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine. It provides troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine. It provides troubleshooting advice and answers to frequently asked questions to address challenges that may arise during manufacturing.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine?

The most common and established method for synthesizing the imidazo[1,2-b]pyridazine core is through the condensation reaction of a substituted 3-aminopyridazine with an α-haloketone.[1] For 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, this typically involves the reaction of 3-amino-6-chloro-4,5-dimethylpyridazine with a 3-halo-2-butanone (e.g., 3-bromo-2-butanone). The presence of a halogen on the pyridazine ring is often crucial for a successful reaction, as it influences the nucleophilicity of the ring nitrogens, directing the alkylation to the desired position for cyclization.[1]

Q2: What are the critical process parameters to monitor during the synthesis?

Several parameters are critical for a successful and reproducible synthesis. These include:

  • Temperature: Exothermic reactions can lead to side products or thermal runaway, especially at larger scales. Careful temperature control is essential.[2]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and variations in reagent concentration, affecting yield and purity.[3]

  • pH: The pH of the reaction and work-up steps can significantly impact product stability and isolation.[4]

Q3: What are the primary safety concerns when manufacturing this compound?

The manufacturing process involves several potential hazards that require careful management:

  • Halogenated Reagents: α-haloketones are lachrymators and skin irritants. Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.

  • Solvents: The use of flammable and potentially toxic solvents requires adherence to all safety protocols for handling and disposal.[5]

  • Exothermic Reactions: The condensation reaction can be exothermic. A thorough hazard evaluation, including reaction calorimetry, is recommended before scaling up.[2]

  • Chlorinated Waste: Proper disposal of chlorinated organic waste is essential to prevent environmental contamination.[6]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the manufacturing process in a question-and-answer format.

Problem 1: Low Reaction Yield

Q: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. An extended reaction time or a slight increase in temperature might be necessary. However, be cautious as prolonged heating can also lead to degradation.

    • Causality: The kinetics of the reaction might be slower than anticipated due to factors like reagent purity or insufficient thermal energy.

  • Side Reactions:

    • Troubleshooting: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS to identify potential side products. The introduction of a mild base, such as sodium bicarbonate, can sometimes minimize side reactions by neutralizing any acid formed during the reaction.[1]

    • Causality: In 3-aminopyridazines, the ring nitrogen not adjacent to the amino group is the most nucleophilic, which can lead to alkylation at the wrong site and hinder the desired cyclization.[1]

  • Product Loss During Work-up and Purification:

    • Troubleshooting: Your product might be partially soluble in the aqueous layer during extraction.[7] Check all aqueous layers by TLC or HPLC before discarding. If the product is volatile, it could be lost during solvent removal.[7] During purification by column chromatography, the product might adhere strongly to the stationary phase.[4] Experiment with different solvent systems to ensure complete elution.

    • Causality: The physicochemical properties of the product, such as its polarity and volatility, dictate its behavior during extraction and purification.

Problem 2: Impurity Profile Issues

Q: My final product contains unacceptable levels of impurities. How can I identify and minimize them?

A: Impurities can originate from starting materials, side reactions, or degradation. A thorough analysis is key to resolving this issue.

Potential Impurities & Mitigation Strategies:

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.HPLC, LC-MS, NMROptimize reaction time and temperature. Ensure accurate measurement of reagents.
Regioisomers Non-selective alkylation on the pyridazine ring.[1]LC-MS, NMRUse a milder base (e.g., NaHCO3).[1] Optimize reaction temperature to favor the desired isomer.
Over-alkylated Products Reaction of the product with the α-haloketone.LC-MSUse a slight excess of the aminopyridazine or add the α-haloketone portion-wise.
Degradation Products Product instability under reaction or work-up conditions.[7]LC-MSTest product stability at different pH values and temperatures.[7] Minimize exposure to harsh conditions.

Experimental Protocol: Impurity Profile Analysis

  • Sample Preparation: Dissolve a sample of the crude reaction mixture and the purified product in a suitable solvent (e.g., acetonitrile or methanol).

  • LC-MS Analysis: Inject the samples into an LC-MS system equipped with a C18 column. Use a gradient elution method with water and acetonitrile (both containing 0.1% formic acid) to achieve good separation.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and any impurities by their mass-to-charge ratio (m/z) and retention time.

  • Structure Elucidation: For significant unknown impurities, consider isolation by preparative HPLC followed by NMR spectroscopy for structural confirmation.

Problem 3: Scale-Up Challenges

Q: I am having trouble reproducing my lab-scale results at a larger, pilot-plant scale. What are the key considerations for a successful scale-up?

A: Scaling up a chemical synthesis is not just about using larger quantities of reagents.[2] Physical and engineering parameters that are negligible at the lab scale become critical during scale-up.[2]

Key Scale-Up Considerations:

  • Heat Transfer:

    • Issue: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation from exothermic reactions more challenging.[2] This can lead to thermal runaways.

    • Solution: Implement a robust cooling system and consider adding reagents portion-wise to control the reaction rate and heat generation. Perform reaction calorimetry at the lab scale to understand the thermal profile of the reaction.[2]

  • Mass Transfer and Mixing:

    • Issue: Achieving efficient mixing in a large reactor is more difficult than in a small flask.[3] Poor mixing can result in localized concentration gradients, leading to side reactions and reduced yields.

    • Solution: Select an appropriate reactor and impeller design to ensure efficient mixing. The stirring speed may need to be adjusted to maintain similar mixing efficiency as the lab scale.[3]

  • Reaction Time:

    • Issue: Operations such as reagent addition, heating, and cooling take longer at a larger scale.[3]

    • Solution: Evaluate the stability of all intermediates and the final product over extended periods to ensure they do not degrade during these prolonged operations.[3]

  • Choice of Reagents and Solvents:

    • Issue: Reagents and solvents that are practical and economical at the lab scale may be too expensive, hazardous, or difficult to handle at an industrial scale.

    • Solution: Re-evaluate the choice of reagents and solvents, considering cost, safety, and environmental impact. For example, explore alternative, less hazardous solvents or catalysts.

Visualization of Scale-Up Challenges:

ScaleUp_Challenges cluster_Lab Lab Scale cluster_Pilot Pilot/Industrial Scale cluster_Challenges Key Scale-Up Challenges lab_scale High Surface Area-to-Volume Ratio Efficient Heat & Mass Transfer pilot_scale Low Surface Area-to-Volume Ratio Challenging Heat & Mass Transfer lab_scale->pilot_scale Scale-Up heat Heat Transfer (Thermal Runaway Risk) pilot_scale->heat mass Mass Transfer (Mixing Inefficiency) pilot_scale->mass time Extended Operation Time (Degradation Risk) pilot_scale->time reagents Reagent & Solvent Choice (Cost, Safety, Environment) pilot_scale->reagents

Caption: Key challenges in scaling up the synthesis process.

III. References

  • Gaudin, C., et al. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available from: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Available from: [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available from: [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

  • Deng, B. How to deal with Scale-up challenges of Chemistry?. Prime Scholars. Available from: [Link]

  • How to: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. Available from: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. PubMed. Available from: [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. DC Fine Chemicals. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available from: [Link]

  • 6-chloroimidazo(1,2-b)pyradazine hydrochloride. Google Patents. Available from:

  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]

  • 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. PubChem. Available from: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available from: [Link]

  • Hazard Information for Science of Synthesis. Thieme. Available from: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Enhanced scrubbing of chlorinated compounds from air streams. University of Waterloo. Available from: [Link]

  • Dual function of carbon tetrachloride: synthesis of chlorinated heterocycles. RSC Publishing. Available from: [Link]

  • Editorial for the Special Issue on Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available from: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available from: [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. PubMed. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Robust HPLC Method Development for the Purity of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Chloro-2,7,8-trimethylimidazo[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine. Imidazo[1,2-b]pyridazine derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, explored for their potential in treating a range of diseases.[1][2][3] Ensuring the purity of such active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of drug development, making a well-developed and validated HPLC method indispensable.

We will move beyond a simple recitation of steps, instead focusing on the comparative choices and scientific rationale that underpin the creation of a reliable and transferable analytical method.

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

A successful method development campaign begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties. The structure of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, a substituted aromatic heterocycle, provides critical clues for our initial choices. A similar, documented compound, 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine, has a calculated LogP of 2.1, suggesting our target analyte is moderately hydrophobic.[4] This insight directly informs our selection of the stationary and mobile phases.

Stationary Phase (Column) Comparison: The Heart of the Separation

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[5][6] For a moderately non-polar molecule, Reverse-Phase HPLC (RP-HPLC) is the undisputed mode of choice.[7][8] The key is selecting the optimal bonded phase.

Column ChemistryPrinciple of InteractionSuitability for Target AnalyteStarting Recommendation
C18 (Octadecylsilane) Strong Hydrophobic InteractionsHigh. The workhorse of RP-HPLC, ideal for retaining moderately non-polar compounds like our target. Provides the highest probability of initial success.[9][10]Primary Choice. Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
C8 (Octylsilane) Moderate Hydrophobic InteractionsGood. A viable alternative if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.[10]Secondary Choice. Consider if retention on C18 is >20 minutes with a high organic percentage.
Phenyl-Hexyl / PFP Hydrophobic & π-π InteractionsGood (for specificity). The phenyl rings in these phases can provide alternative selectivity for aromatic and heterocyclic compounds, which can be crucial for separating structurally similar impurities or isomers.[10]Tertiary Choice. Use during optimization if co-elution is observed with a standard C18 phase.

Decision: We will initiate method development with a C18 column due to its strong hydrophobic character, which is well-matched to the predicted properties of the analyte.

Mobile Phase Comparison: Driving the Elution

The mobile phase composition fine-tunes the separation by controlling how analytes are transported through the column.[11]

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent impacts both solvent strength and selectivity.[12]

  • Acetonitrile (ACN): Generally the preferred choice due to its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.[11][13]

  • Methanol (MeOH): Can offer alternative selectivity due to its protic nature and different interaction mechanisms.[12] It is a valuable tool if ACN does not provide adequate separation.

Aqueous Phase & pH Control: Ensuring Consistency

The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms, making pH control absolutely critical for robust and reproducible chromatography.[7][12] Operating at a pH far from the analyte's pKa ensures a single, stable ionic form, preventing peak shape issues and retention time drift.

  • Recommended Approach (Low pH): Using an acidic modifier like 0.1% Formic Acid or a buffer at pH 2.5-3.5 will fully protonate the basic nitrogens. This locks the analyte in a single cationic state, promoting sharp, symmetrical peaks and stable retention.[12]

  • Alternative (Mid-pH): Not recommended for this analyte class. Operating near the pKa would lead to a mixture of ionized and non-ionized forms, resulting in a method that is not robust.

Decision: We will begin with a mobile phase system consisting of Solvent A: Water + 0.1% Formic Acid and Solvent B: Acetonitrile + 0.1% Formic Acid .

A Systematic Workflow for Method Development and Optimization

Method development should be a logical, systematic process, not a random walk.[14] The workflow below moves from broad screening to fine-tuning for optimal performance.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Char Analyte Characterization (LogP, pKa estimation) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O+FA) Analyte_Char->Initial_Conditions Scouting_Gradient Run Wide Scouting Gradient (e.g., 5-95% B in 20 min) Initial_Conditions->Scouting_Gradient Optimize_Gradient Optimize Gradient Slope (for Resolution & Time) Scouting_Gradient->Optimize_Gradient Fine_Tune Fine-Tune Parameters (Temp, Flow Rate) Optimize_Gradient->Fine_Tune Check_Rs Check Resolution (Rs > 2) & Peak Shape (As < 1.5) Fine_Tune->Check_Rs Check_Rs->Optimize_Gradient Criteria Not Met Validation Perform Method Validation (ICH Q2(R1) Guidelines) Check_Rs->Validation Criteria Met Final_Method Final, Robust Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Step 1: Protocol for Initial Scouting Gradient
  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA/UV at an optimal wavelength (determine λmax from peak spectrum, likely ~254-310 nm).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B (Re-equilibration)

Objective: This run will reveal the approximate retention time of the main peak and the presence of any early or late-eluting impurities, guiding the next optimization step.[15][16]

Step 2: Optimization of the Gradient

The goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity while maintaining a practical run time. This is primarily controlled by the gradient slope.

Gradient ProfileObservationRationale & Next Step
Too Steep (e.g., 20-80% B in 5 min)Poor resolution (Rs < 1.5), peaks are sharp but crowded together.The solvent strength increases too quickly, not allowing for differential partitioning on the stationary phase. Action: Decrease the slope (make the gradient shallower).
Too Shallow (e.g., 40-60% B in 30 min)Excellent resolution (Rs > 3.0), but very broad peaks and an unnecessarily long run time.While separation is good, the long exposure to the mobile phase leads to band broadening, reducing sensitivity and throughput. Action: Increase the slope (make the gradient steeper).
Optimized (e.g., 45-70% B in 15 min)Good resolution (Rs ≈ 2.0-2.5) for all critical pairs, reasonable peak widths, and an efficient run time.An ideal balance between separation efficiency and analysis speed.[8] This is the target condition.
Step 3: Fine-Tuning Temperature and Flow Rate

Once the gradient is optimized, temperature and flow rate can be adjusted for further refinement.

Parameter_Relationships cluster_params Adjustable Parameters cluster_effects Chromatographic Effects Temp Increase Temperature Resolution Resolution (Rs) Temp->Resolution +/- (Selectivity Change) Retention Retention Time (tR) Temp->Retention - Backpressure Backpressure Temp->Backpressure - Flow Increase Flow Rate Flow->Retention - Flow->Backpressure + Efficiency Efficiency (N) Flow->Efficiency - (at high rates)

Caption: Interplay of key chromatographic parameters.

  • Temperature: Increasing temperature from 30°C to 40°C will decrease mobile phase viscosity, lowering backpressure and often shortening retention times.[5] It can also subtly alter selectivity, which may improve a critical separation.

  • Flow Rate: For a 4.6 mm ID column, 1.0 mL/min is a standard starting point. Increasing it to 1.2 mL/min will shorten the run time but at the cost of higher pressure and potentially lower efficiency (plate count).

Method Validation: Proving Fitness for Purpose

Once an optimized method is established, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is suitable for its intended purpose.[17][18][19][20]

Key Validation Parameters & Protocols
  • Specificity/Selectivity:

    • Objective: To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or placebo components.[17][20]

    • Protocol:

      • Analyze a placebo (all formulation components except the API) to show no interfering peaks.

      • Spike the API sample with known related substances and impurities to demonstrate they are well-separated from the main peak.

      • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) and show that all degradation peaks are resolved from the main analyte peak (peak purity analysis using a PDA detector is essential here).

  • Linearity:

    • Objective: To verify that the instrument response is directly proportional to the analyte concentration across a specified range (e.g., 50% to 150% of the target concentration).

    • Protocol:

      • Prepare a minimum of five standard solutions of known concentrations.

      • Inject each standard and record the peak area.

      • Plot peak area vs. concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol:

      • Prepare a placebo mixture.

      • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

      • Calculate the percent recovery for each sample. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay): Perform at least six replicate analyses of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both studies to assess variability.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[20] This is critical for impurity analysis.

    • Protocol:

      • Prepare a series of dilute solutions of the analyte.

      • Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

      • Inject this solution multiple times (n=6) and confirm that the precision (RSD) at this concentration is acceptable (e.g., ≤ 10%).

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol:

      • Individually vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 10%), and the percentage of organic modifier (± 2%).

      • Analyze a standard solution under each condition and assess the impact on retention time, resolution, and peak area. The results should remain within system suitability criteria.

By following this comprehensive, comparative, and systematic approach, a robust, reliable, and transferable HPLC method for the purity analysis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine can be successfully developed and validated, ensuring the quality and safety of this promising pharmaceutical compound.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Guides for method development. YMC CO., LTD..
  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Method development & optimiz
  • 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Method Development Guide. ZirChrom.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Reverse Phase Flash Method Development Using Analytical LC Systems. Teledyne ISCO.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2025, December 20). [Source Not Available].
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2016). Der Pharma Chemica.

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Comparative

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromoimidazo[1,2-b]pyridazines in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules. The strategic functionalization of this ring system is paramount for tuning physicochemical properties and elucidating structure-activity relationships (SAR). Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and scope.

This guide provides a comprehensive comparison of the reactivity of two key building blocks: 6-chloroimidazo[1,2-b]pyridazine and 6-bromoimidazo[1,2-b]pyridazine. As a senior application scientist, this analysis is grounded in fundamental organometallic principles and supported by experimental data from the peer-reviewed literature to empower researchers in making informed decisions for their synthetic campaigns.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these transformations, be it Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and is often the rate-determining step of the reaction.

The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend: C-Cl > C-Br > C-I.[1][2] Consequently, the weaker C-Br bond in 6-bromoimidazo[1,2-b]pyridazine requires less energy to break, leading to a faster rate of oxidative addition and, therefore, higher overall reactivity compared to its 6-chloro counterpart. This theoretical underpinning is consistently observed in experimental practice.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, lauded for its operational simplicity and functional group tolerance. When comparing the 6-chloro and 6-bromoimidazo[1,2-b]pyridazine substrates in this context, the expected trend in reactivity holds true.

While direct side-by-side comparative studies are not abundant in the literature, a notable investigation into the Suzuki cross-coupling of a 6-chloroimidazo[1,2-b]pyridazine derivative demonstrates that these couplings are indeed feasible, albeit requiring careful optimization of reaction conditions.[5] It is generally understood that the corresponding 6-bromo derivative would react under milder conditions, with shorter reaction times and potentially higher yields.

Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME1002455[5]
6-bromoimidazo[1,2-b]pyridazineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1002-12(Expected >70%)General Protocol

Note: The data for the 6-bromo derivative is an educated estimation based on general knowledge of Suzuki couplings with bromo-N-heterocycles, as a direct comparative study was not found.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Haloimidazo[1,2-b]pyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 6-haloimidazo[1,2-b]pyridazine (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X ArX 6-Halo-Imidazo[1,2-b]pyridazine OxAdd Oxidative Addition Transmetalation Transmetalation PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R [R-B(OH)₃]⁻ Boronic R-B(OH)₂ Base Base RedElim Reductive Elimination PdII_R->Pd0 Ar-R Product 6-Substituted-Imidazo[1,2-b]pyridazine

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds. In the context of 6-haloimidazo[1,2-b]pyridazines, the reactivity difference between the chloro and bromo derivatives is particularly pronounced.

A recent study on the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines provides compelling evidence for the superior reactivity of the C-Br bond.[6] In this work, 3-bromo-6-chloroimidazo[1,2-b]pyridazine was treated with various amines, and the amination occurred selectively at the 6-position, leaving the 3-bromo substituent intact. This demonstrates that the C-Cl bond is significantly less reactive than the C-Br bond under these amination conditions. To achieve amination at the 6-chloro position, more forcing conditions, such as higher temperatures and stronger bases, are generally required.[7][8]

Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-bromo-6-chloroimidazo[1,2-b]pyridazineVarious amines(Not specified, likely SNAr)(Not specified)n-Propanol150Overnight(Good to excellent)[9]
6-bromo-N-heterocyclesVarious aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-1102-24(Generally high)General Protocol
6-chloro-N-heterocyclesVarious aminesPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100-13012-48(Moderate to high)General Protocol

Note: The data for the bromo and chloro derivatives are based on general protocols for Buchwald-Hartwig aminations of halo-N-heterocycles, as direct comparative data for the specific imidazo[1,2-b]pyridazine system is limited.

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Haloimidazo[1,2-b]pyridazine

This protocol is a general guideline and requires optimization based on the specific amine and halide.

  • In a glovebox, charge a vial with the 6-haloimidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-130 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X ArX 6-Halo-Imidazo[1,2-b]pyridazine OxAdd Oxidative Addition AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)(NR₂)L₂ PdII->PdII_Amide R₂NH, Base Amine R₂NH RedElim Reductive Elimination PdII_Amide->Pd0 Ar-NR₂ Product 6-Amino-Imidazo[1,2-b]pyridazine

Caption: The Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings. This reaction typically employs a dual catalytic system of palladium and copper. Similar to the other cross-coupling reactions, the reactivity of the 6-haloimidazo[1,2-b]pyridazine is dictated by the C-X bond strength.

The 6-bromo derivative is the preferred substrate for Sonogashira couplings, reacting under milder conditions and with a broader range of terminal alkynes compared to the 6-chloro analogue. While Sonogashira couplings of chloroarenes are possible, they often require more specialized and highly active catalyst systems, higher temperatures, and longer reaction times.

Data Summary: Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-bromo-N-heterocyclesTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF / DMFRT - 601-12(Generally high)General Protocol
6-chloro-N-heterocyclesTerminal AlkynePd(OAc)₂ / SPhos / CuIK₂CO₃Dioxane100-12012-24(Moderate)General Protocol

Note: This data is based on general protocols for Sonogashira couplings of halo-N-heterocycles.

Experimental Protocol: Sonogashira Coupling of a 6-Haloimidazo[1,2-b]pyridazine

This protocol is a general guideline and should be optimized for the specific substrates.

  • To a Schlenk flask under an inert atmosphere, add the 6-haloimidazo[1,2-b]pyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, DMF, or a mixture).

  • Add the base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C for bromo derivatives, higher for chloro derivatives) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Sonogashira_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X ArX 6-Halo-Imidazo[1,2-b]pyridazine OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)(C≡C-R)L₂ PdII->PdII_Alkyne from Cu-Acetylide Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI, Base CuI Cu(I) Base Base RedElim Reductive Elimination PdII_Alkyne->Pd0 Ar-C≡C-R Product 6-Alkynyl-Imidazo[1,2-b]pyridazine

Caption: The Sonogashira catalytic cycle.

Conclusion and Recommendations

The choice between 6-chloro- and 6-bromoimidazo[1,2-b]pyridazine as a starting material for palladium-catalyzed cross-coupling reactions has significant practical implications for the synthetic chemist.

  • Reactivity: 6-Bromoimidazo[1,2-b]pyridazine is the more reactive substrate due to the lower C-Br bond dissociation energy. This translates to milder reaction conditions, shorter reaction times, and often higher yields.

  • Cost and Availability: 6-Chloroimidazo[1,2-b]pyridazine is typically more cost-effective and readily available from commercial suppliers.

  • Strategic Synthesis: For the synthesis of complex molecules requiring multiple, sequential cross-couplings, the differential reactivity of the C-Cl and C-Br bonds can be exploited. For instance, a bromo-substituent can be selectively functionalized in the presence of a chloro-substituent, as demonstrated in the Buchwald-Hartwig amination.

Recommendation: For initial explorations and when seeking to maximize yield and minimize reaction time, the 6-bromoimidazo[1,2-b]pyridazine is the superior choice. However, for large-scale syntheses where cost is a primary driver, or for strategic functionalizations, the 6-chloro analogue remains a viable and valuable building block, provided that the reaction conditions are carefully optimized. The development of more active palladium catalysts and ligand systems continues to narrow the reactivity gap between chloro and bromoarenes, further expanding the synthetic utility of these important heterocyclic scaffolds.

References

  • (Reference placeholder for a general review on imidazo[1,2-b]pyridazines in medicinal chemistry)
  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
  • (Reference placeholder for a review on cross-coupling of N-heterocycles)
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
  • (Reference placeholder for a general organometallics textbook, e.g., Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Guillonneau, C., et al. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 7(11), 806-813.
  • (Reference placeholder for a review on Suzuki-Miyaura reactions)
  • (Reference placeholder for a review on Buchwald-Hartwig amin
  • (Reference placeholder for a review on Sonogashira coupling)
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • (Reference placeholder for a specific protocol paper for Suzuki coupling of a bromo-N-heterocycle)
  • (Reference placeholder for a specific protocol paper for Buchwald-Hartwig amin
  • (Reference placeholder for a specific protocol paper for Sonogashira coupling of a bromo-N-heterocycle)
  • (Reference placeholder for a specific protocol paper for Buchwald-Hartwig amin
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • (Reference placeholder for a specific protocol paper for Sonogashira coupling of a chloro-N-heterocycle)
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Nana, A. D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2429.

Sources

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth comparison of the primary analytical techniques for elucidating the structure of small organic molecules, using the novel heterocyclic compound 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine as a central case study. While specific crystallographic data for this exact molecule is not publicly available, we will draw upon data from closely related imidazo[1,2-b]pyridazine derivatives to illustrate the principles and workflows.

The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The precise arrangement of the chloro, methyl, and trimethyl groups on this fused heterocyclic system dictates its interaction with biological targets, making unambiguous structural confirmation essential. This guide will navigate the comparative strengths and weaknesses of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, providing the insights necessary to select the most appropriate technique, or combination of techniques, for your research needs.

At the Apex of Precision: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution, three-dimensional model of a molecule in the solid state.[2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of individual atoms can be determined with exceptional precision.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The most significant bottleneck in this process is often the growth of a high-quality single crystal suitable for diffraction.[4][5]

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Growing Crystals of an Imidazo[1,2-b]pyridazine Derivative

  • Solvent Screening: Begin by dissolving a small amount (2-5 mg) of the purified 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) in small vials.

  • Slow Evaporation: Loosely cap the vials to allow for the slow evaporation of the solvent over several days to weeks at room temperature. The goal is to achieve a state of supersaturation gradually, which encourages the formation of a single, well-ordered crystal rather than a precipitate.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution as a droplet on a siliconized glass slide. Invert the slide over a reservoir containing a less volatile solvent in which the compound is poorly soluble. Seal the container. The vapor of the "poor" solvent will slowly diffuse into the droplet, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract one with a cryoloop.[4]

  • Mounting and Data Collection: The crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen to prevent radiation damage. The mounted crystal is then placed in an intense, monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]

Advantages and Limitations of X-ray Crystallography
Advantages Disadvantages
Unambiguous Structure: Provides a direct, high-resolution 3D model of the molecule.[2]Crystal Growth: Obtaining a suitable single crystal can be challenging and time-consuming.[2][4]
Precise Bond Lengths and Angles: Offers highly accurate measurements of molecular geometry.[2]Solid-State Conformation: The determined structure may not be representative of the conformation in solution.
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.[5]Not Suitable for Amorphous Materials: The technique requires a crystalline sample.[2]
Well-Established Technique: A robust and reliable method for structural determination.Averaged Structure: The resulting model is an average of all the unit cells in the crystal.

The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[6] It provides a wealth of information about the chemical environment of atoms, their connectivity, and their spatial relationships. For a molecule like 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, a suite of 1D and 2D NMR experiments can be used to piece together its structure.

A Multi-dimensional Approach to Structure Elucidation

Modern NMR spectroscopy relies on a series of experiments to build a complete picture of a molecule's structure.

Figure 3. A simplified workflow for computational structure prediction.

Computational Protocol: Modeling 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

  • Model Building: Construct a 3D model of the molecule using a molecular modeling software package.

  • Conformational Analysis: Perform a systematic or stochastic search to identify low-energy conformations of the molecule.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable level of theory, such as Density Functional Theory (DFT).

  • Property Calculation: For the optimized geometry, calculate the NMR chemical shifts.

  • Comparison: Compare the calculated NMR data with the experimental data to validate the proposed structure. Significant discrepancies may suggest an incorrect structural assignment.

A Comparative Analysis: Choosing the Right Tool

The choice of technique for structure elucidation depends on the specific research question, the nature of the sample, and the available resources.

Feature X-ray Crystallography NMR Spectroscopy Computational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Resolution AtomicAtomic (connectivity), lower for 3D structureDependent on level of theory
Structural Information Static 3D structure in the solid stateDynamic 3D structure and connectivity in solutionPredicted lowest energy 3D structure
Key Advantage Unambiguous, high-precision 3D model [2]Provides information on solution-state conformation and dynamics [7]Rapid, cost-effective, and predictive [1]
Key Limitation Requires a high-quality single crystal [2][4]Can be complex to interpret for large moleculesAccuracy is dependent on the computational method used

Conclusion: An Integrated Approach for Definitive Structural Assignment

For a novel compound like 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, a multi-faceted approach is the most robust strategy for unambiguous structure determination. While NMR spectroscopy can provide a wealth of information about the molecule's connectivity and solution-state conformation, single-crystal X-ray crystallography offers the definitive, high-resolution solid-state structure. Computational modeling serves as a valuable partner to both experimental techniques, aiding in the interpretation of complex NMR spectra and providing theoretical validation of the determined structure. By understanding the strengths and limitations of each method, researchers can confidently and accurately unveil the molecular architecture of their compounds, paving the way for further discoveries in drug development and materials science.

References

  • Santos, C. M. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. Available at: [Link]

  • HitGen. (n.d.). Computational Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Imidazopyridazine. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1657. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2673. Available at: [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

Sources

Comparative

Validating Reference Standards for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Executive Summary The validation of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a critical quality control step in the development of SMN2 splicing modifiers (e.g., Risdiplam analogs) and kinase inhibitors. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a critical quality control step in the development of SMN2 splicing modifiers (e.g., Risdiplam analogs) and kinase inhibitors. As a highly substituted heterocyclic scaffold, its validation presents unique challenges: distinguishing it from regioisomeric impurities (common in cyclization reactions) and accurately assigning potency when no pharmacopeial monograph exists.

This guide objectively compares the two dominant validation methodologies—Mass Balance (HPLC) versus Quantitative NMR (qNMR) —and provides a definitive protocol for establishing a Primary Reference Standard compliant with ICH Q2(R2) guidelines.

Part 1: The Comparative Landscape

In the absence of a compendial standard (USP/EP), researchers must characterize their own materials. The choice of validation method fundamentally alters the "assigned purity" value, which propagates error into all subsequent biological assays.

Comparison: Mass Balance vs. qNMR
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Modern Gold Standard)
Principle

Direct ratio measurement of analyte protons vs. an Internal Standard (IS) protons.
Accuracy Variable. Relies on the detector response factors of unknown impurities. If an impurity has low UV absorbance, purity is overestimated.Absolute. Signal intensity is directly proportional to molar concentration, independent of chemical structure.
Speed Slow. Requires 4 separate techniques: HPLC (organic imp.), KF (water), GC (solvents), ROI (inorganics).Fast. A single experiment provides identity and quantitative potency.
Suitability Best for Working Standards (routine QC) where the impurity profile is well-characterized.Best for Primary Reference Standards where absolute accuracy is required to calibrate other methods.
Risk High Risk of Bias. Often overestimates purity by 0.5%–2.0% due to missed inorganic salts or non-chromophoric impurities.Low Risk. The only bias is the purity of the Internal Standard (e.g., NIST-traceable Benzoic Acid).

Scientist’s Verdict: For 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine , qNMR is the superior validation method . The molecule's lack of protons on the pyridazine ring (due to full substitution at 6, 7, and 8 positions) simplifies the spectrum, reducing signal overlap and making qNMR highly precise.

Part 2: Structural Confirmation (Identity)

Before potency assignment, the structure must be unequivocally confirmed. This molecule is unique: if the 6, 7, and 8 positions are substituted (Cl, Me, Me), the pyridazine ring is "silent" in 1H NMR.

The "Silent Ring" NMR Signature
  • H-3 (Imidazole Ring): A distinct singlet around δ 7.6–7.9 ppm . This is the only aromatic proton.

  • Methyl Groups: Three distinct singlets in the aliphatic region (δ 2.3–2.6 ppm).

  • Validation Check: If you see doublets in the aromatic region, your cyclization failed, and you likely have the regioisomer (where the methyls are at 7,8 but the cyclization occurred on the wrong nitrogen).

Mass Spectrometry (Isotope Pattern)

The Chlorine atom at position 6 provides a built-in validation check.

  • Parent Ion:

    
    
    
  • Isotope Ratio: You must observe a 3:1 ratio between the

    
     and 
    
    
    
    peaks (corresponding to
    
    
    and
    
    
    ).
  • Failure Mode: A 1:1 ratio indicates de-chlorination or contamination with a bromo-derivative.

Part 3: Experimental Protocols

Protocol A: Purity Assignment via HPLC (Impurity Profiling)

Use this method to determine chromatographic purity and identify degradants.

  • Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for imidazopyridazine core) and 220 nm (for non-conjugated impurities).

  • System Suitability: Tailing factor < 1.5 for the main peak.

Protocol B: Potency Assignment via qNMR (Primary Standard)

Use this method to assign the Certified Purity Value .

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). High purity (>99.9%), non-hygroscopic, distinct singlet at δ 6.3 ppm (does not overlap with H-3 of analyte).

  • Solvent: DMSO-

    
     (ensures full solubility of the heterocycle).
    
  • Preparation: Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into the same vial. Dissolve in 0.7 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for quaternary carbons in this fused ring system is long; insufficient D1 leads to under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
    

Part 4: Visualization & Workflow

Diagram 1: Reference Standard Validation Decision Tree

This logic flow ensures that only materials meeting strict criteria are certified as reference standards.

ValidationWorkflow Start Crude Synthesized Material (6-Chloro-2,7,8-trimethyl...) Identity Identity Confirmation (1H NMR + HRMS) Start->Identity IsoCheck Isotope Pattern Check (35Cl : 37Cl = 3:1?) Identity->IsoCheck RegioCheck Regioisomer Check (Only 1 Aromatic Singlet?) IsoCheck->RegioCheck Yes Fail REJECT BATCH (Re-purify / Re-synthesize) IsoCheck->Fail No RegioCheck->Fail No MethodSelect Select Potency Method RegioCheck->MethodSelect Yes qNMR Method A: qNMR (Primary Standard) MethodSelect->qNMR High Accuracy Needed HPLC Method B: Mass Balance (Working Standard) MethodSelect->HPLC Routine QC FinalCert Generate Certificate of Analysis (CoA) qNMR->FinalCert HPLC->FinalCert

Caption: Validation workflow emphasizing the critical "Go/No-Go" checkpoints for structural identity prior to potency assignment.

Diagram 2: Analytical Logic for Impurity Detection

Understanding where impurities arise helps in selecting the right HPLC method.

ImpurityLogic SM Starting Material (Trimethyl-aminopyridazine) Reaction Cyclization Reaction SM->Reaction Reagent Reagent (Chloroacetone) Reagent->Reaction Product Target Analyte (Imidazo[1,2-b]pyridazine) Reaction->Product Main Pathway Impurity1 Impurity A: Regioisomer (Cyclization on wrong N) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Unreacted SM Reaction->Impurity2 Incomplete Impurity3 Impurity C: De-chlorinated analog Product->Impurity3 Degradation (Light/Heat)

Caption: Origin of key impurities. Note that Impurity A (Regioisomer) is isobaric and requires chromatographic separation, not just Mass Spec.

Part 5: Stability & Storage

The 6-chloro substituent is susceptible to nucleophilic aromatic substitution (


) and photolytic de-halogenation.
  • Stress Testing:

    • Hydrolysis: Stable at pH 2–7. At pH > 9, the chloro group may hydrolyze to the hydroxy derivative.

    • Photostability: The imidazopyridazine core absorbs UV strongly. Store in amber vials .

  • Storage:

    • Long-term: -20°C under Argon.

    • Hygroscopicity: Generally low, but verify with TGA (Thermogravimetric Analysis) if using Mass Balance.

References

  • International Council for Harmonisation (ICH). (2023).[2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5][6][Link]

  • Ratnaranjan, J., et al. (2025).[7] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam.[7][8] MDPI Molecules. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR for Purity Assignment of Organic Reference Materials.[1][9][Link]

Sources

Validation

IR spectroscopy bands for imidazo[1,2-b]pyridazine functional groups

The following guide details the infrared (IR) spectroscopic characterization of the imidazo[1,2-b]pyridazine scaffold. This analysis focuses on distinguishing this privileged pharmacophore from its structural analogs (e....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic characterization of the imidazo[1,2-b]pyridazine scaffold. This analysis focuses on distinguishing this privileged pharmacophore from its structural analogs (e.g., imidazo[1,2-a]pyridine) and identifying key vibrational modes relevant to drug development, particularly for kinase inhibitors like Ponatinib.[1]

Executive Summary & Structural Context

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system formed by the fusion of an imidazole ring and a pyridazine ring.[1] It is distinct from the more common imidazo[1,2-a]pyridine due to the presence of an additional nitrogen atom in the six-membered ring, creating a bridgehead N–N motif.[1]

This structural difference is spectroscopically significant.[1][2] While both scaffolds exhibit aromatic C=C and C=N stretching, the N–N bond of the pyridazine moiety introduces unique vibrational modes in the fingerprint region, serving as a critical differentiator in quality control and structural elucidation.[1]

Why This Matters
  • Drug Discovery: This scaffold is the core of Ponatinib (ICLUSIG®), a BCR-ABL tyrosine kinase inhibitor.[1]

  • Polymorph Identification: IR is the primary tool for distinguishing crystalline forms (e.g., Ponatinib Form A vs. Form B) based on hydrogen bonding shifts in the amide/amine regions.[1]

  • Purity Analysis: The N–N stretch allows rapid discrimination from synthetic impurities lacking the pyridazine core.[1][2]

Comparative Spectral Analysis

The following table contrasts the imidazo[1,2-b]pyridazine core with its closest structural alternative, imidazo[1,2-a]pyridine.

Table 1: Characteristic IR Bands (Comparison)
Vibrational ModeImidazo[1,2-b]pyridazine (Target)Imidazo[1,2-a]pyridine (Alternative)Diagnostic Note
C=N Stretching 1610 – 1640 cm⁻¹ 1630 – 1650 cm⁻¹The additional N in the pyridazine ring reduces aromaticity slightly, often shifting the C=N stretch to lower frequencies compared to the pyridine analog.[1]
Aromatic C=C 1520 – 1580 cm⁻¹ 1500 – 1600 cm⁻¹Multiple bands.[1][2] The 1,2-b system often shows a sharp doublet in the 1550 region due to the asymmetry of the fused system.[1]
N–N Stretching 960 – 1000 cm⁻¹ Absent CRITICAL DIFFERENTIATOR. The N–N bond (bridgehead) exhibits a "breathing" mode absent in the pyridine analog.
C–H Bending (oop) 700 – 850 cm⁻¹ 730 – 770 cm⁻¹Highly dependent on substitution. 6-substituted derivatives (common in drugs) typically show a strong band ~820-840 cm⁻¹.[1][2]

Detailed Band Assignment & Functional Group Impact

The "Double Bond" Region (1500–1700 cm⁻¹)

This is the most congested but informative region.[1]

  • Core Skeletal Vibrations: The imidazo[1,2-b]pyridazine ring exhibits a mixed vibrational mode involving both the imidazole C=N and the pyridazine C=N/C=C bonds.[1] Look for a strong, sharp band at 1615 ± 10 cm⁻¹ .[1]

  • Substituent Interference:

    • Amides (e.g., in Ponatinib):[1][3] A strong Amide I (C=O) band will appear at 1660–1680 cm⁻¹ , often overshadowing the ring stretches.[1][2]

    • Alkynes: If an ethynyl linker is present (common in this scaffold's SAR), look for a weak-to-medium sharp peak at 2200–2220 cm⁻¹ .[1]

The Fingerprint Region (900–1300 cm⁻¹)[1]
  • Ring Breathing (N–N Character): Unlike the pyridine analog, the pyridazine ring has significant single-bond character between the nitrogens in certain resonance forms.[1] This results in a characteristic band near 970 cm⁻¹ .[1]

  • C–N Stretching: The bridgehead C–N bonds vibrate in the 1250–1350 cm⁻¹ range.[1][2] In 3-amino derivatives, this couples with C-N exocyclic stretches, broadening the band.

The "Diagnostic Window" (600–900 cm⁻¹)[1]
  • Out-of-Plane (oop) Bending:

    • Unsubstituted C-H: 750 cm⁻¹.[1][2][4]

    • Mono-substitution (at pos 6): Shifts to 830–850 cm⁻¹ .[1]

    • Disubstitution: Complex patterns, but the absence of the 750 cm⁻¹ peak confirms substitution.[1]

Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure reproducibility, especially when comparing polymorphs or derivatives, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)[1][2]
  • Why ATR? KBr pellets can induce pressure-induced polymorph transitions or hygroscopic artifacts (water bands at 3400 cm⁻¹ masking N-H stretches).[1][2] ATR is non-destructive.[1][2]

Step-by-Step Workflow:

  • Background Collection: Clean the diamond crystal with isopropanol.[1][2] Collect a 32-scan background in air.[1][2]

  • Sample Loading: Place ~2-5 mg of the solid imidazo[1,2-b]pyridazine derivative on the crystal.

  • Pressure Application: Apply force using the anvil until the pressure gauge reads optimal (typically ~80-100 lbs for diamond ATR).[1][2]

    • Validation: Check the preview mode.[1][2] The strongest peak (usually C=N or C=O) should have an absorbance between 0.1 and 0.5 A.U.[1] If >1.0, the spectrum may distort due to anomalous dispersion.[1]

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the wavenumber range (intensity decreases at higher wavenumbers in ATR).

Decision Logic for Scaffold Identification

The following diagram outlines the logical flow for confirming the imidazo[1,2-b]pyridazine core using IR data.

IR_Identification_Workflow Start Unknown Heterocycle Sample Check_1600 Check 1600-1650 cm⁻¹ Region Start->Check_1600 Has_CN Strong Band @ ~1620 cm⁻¹? (C=N Stretch) Check_1600->Has_CN Check_NN Check 950-1000 cm⁻¹ Region Has_CN->Check_NN Yes Result_Other Other Heterocycle (Indole, Benzimidazole, etc.) Has_CN->Result_Other No Has_NN Band @ ~970 cm⁻¹? (N-N / Pyridazine Mode) Check_NN->Has_NN Result_Pyridazine Likely Imidazo[1,2-b]pyridazine (Verify with MS/NMR) Has_NN->Result_Pyridazine Yes (Diagnostic) Result_Pyridine Likely Imidazo[1,2-a]pyridine (Lack of N-N bond) Has_NN->Result_Pyridine No

Figure 1: Decision tree for differentiating imidazo[1,2-b]pyridazine from its 1,2-a pyridine analog based on unique N-N vibrational modes.

Structural Visualization & Numbering

Understanding the numbering is crucial for assigning substituent bands (e.g., C3 vs C6 substitution).[1]

Structure N1 N1 C2 C2 N1->C2 double C8 C8 N1->C8 single C3 C3 C2->C3 single N4 N4 Bridgehead C3->N4 double N5 N5 N4->N5 single (N-N) C6 C6 N5->C6 double C7 C7 C6->C7 single C7->C8 double C8->N4 single

Figure 2: Connectivity of the Imidazo[1,2-b]pyridazine core. Note the N4-N5 bond, which is responsible for the unique breathing mode at ~970 cm⁻¹.[1]

References

  • Vertex AI Search. (2025).[1][2] FT-IR spectrum ponatinib imidazo[1,2-b]pyridazine core. Retrieved from .[1]

  • ResearchGate. (2021).[1][2] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Retrieved from .

  • ScienceDirect. (2010).[1][2] Molecular, vibrational (FT-IR and FT-Raman) analysis of imidazo[1,2-b]pyridazine. Retrieved from .[1]

  • BenchChem. (2025).[1][2] Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Retrieved from .[1]

  • PubChem. (2025).[1][2][5] Imidazo[1,2-b]pyridazine Compound Summary. Retrieved from .[1]

Sources

Comparative

A Tale of Two Scaffolds: A Bioisosteric Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in Kinase Inhibition

An In-depth Technical Guide for Drug Discovery Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design. This guide provides a detailed comparative analysis of two closely related heterocyclic scaffolds: imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. While structurally similar, the substitution of a carbon-hydrogen group in the pyridine ring with a nitrogen atom imparts distinct physicochemical and pharmacological properties. This comparison, with a focus on their role as kinase inhibitors, will illuminate the nuanced differences that can be exploited for the rational design of novel therapeutics.

The Bioisosteric Relationship: A Subtle Yet Significant Switch

The concept of bioisosterism, where functional groups with similar steric and electronic properties are interchanged to modulate the activity and properties of a drug candidate, is powerfully illustrated by the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine pair. The replacement of the C-7 carbon in the imidazo[1,2-a]pyridine scaffold with a nitrogen atom to form the imidazo[1,2-b]pyridazine core introduces a hydrogen bond acceptor and alters the electron distribution within the aromatic system. This seemingly minor change can have profound effects on a molecule's binding affinity, selectivity, and pharmacokinetic profile.

A key observation in the development of cyclin-dependent kinase (CDK) inhibitors was the identification of the imidazo[1,2-b]pyridazine series as a less lipophilic alternative to the initial imidazo[1,2-a]pyridine leads.[1] While some analogous pairs from these two series exhibit similar CDK activity, their structure-activity relationships (SAR) diverge significantly, highlighting the distinct binding modes and interactions each scaffold can adopt within a kinase active site.[1]

Physicochemical Properties at a Glance:

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineRationale for Difference
Lipophilicity (cLogP) Generally higherGenerally lower[1]The additional nitrogen atom in the pyridazine ring increases polarity and hydrogen bonding potential, reducing lipophilicity.
Hydrogen Bonding One hydrogen bond acceptor (N1)Two hydrogen bond acceptors (N1 and N7)The pyridazine nitrogen provides an additional site for hydrogen bonding interactions with the target protein.
pKa (basic) Estimated ~5-6Estimated ~3-4The electron-withdrawing nature of the second nitrogen in the pyridazine ring reduces the basicity of the imidazole nitrogen.
Dipole Moment LowerHigherThe asymmetric introduction of the second nitrogen atom increases the overall dipole moment of the molecule.

A Head-to-Head Battle in Kinase Inhibition: The Case of CDK2

The development of potent and selective CDK inhibitors provides a compelling case study for the bioisosteric comparison of these two scaffolds. The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.

AstraZeneca's exploration of both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as CDK2 inhibitors revealed that potent inhibitors could be developed from both series.[2] For instance, specific compounds from both families have been reported to inhibit CDK2 with nanomolar potency.[2] However, the SAR studies indicated that the optimal substitution patterns for achieving high potency and selectivity differed between the two scaffolds.[1]

Comparative Biological Activity Data (CDK2 Inhibition):

ScaffoldRepresentative CompoundCDK2 IC₅₀ (nM)Selectivity ProfileKey Structural Features
Imidazo[1,2-a]pyridine AZ703[3]Potent (nanomolar range)Selective for CDK1 and CDK2 over CDK4.[3]A para-N-alkylsulfonamylanilino group at the 2-position was found to be crucial for CDK2 potency and selectivity.[3]
Imidazo[1,2-b]pyridazine Compound from Byth et al.[1]Potent (nanomolar range)High selectivity for CDK2 over other kinases.[1]The substitution pattern on the phenylamino moiety at the 6-position significantly influences activity.[1]

The differing SAR between the two series suggests distinct binding orientations within the ATP-binding pocket of CDK2. X-ray crystallography studies have confirmed that the imidazo[1,2-b]pyridazine ring can adopt an inverted orientation compared to the imidazo[1,2-a]pyridine core, leading to different hydrogen bonding interactions with key residues like Leu83 and Asp86.

Expanding the Battlefield: Other Kinase Targets

The versatility of both scaffolds extends beyond CDK inhibition. Both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines have been investigated as inhibitors of a wide array of other kinases, demonstrating their privileged nature in drug discovery.

  • Imidazo[1,2-a]pyridines have shown promise as inhibitors of PI3K/mTOR, c-Met, and Aurora kinases.[2][4]

  • Imidazo[1,2-b]pyridazines are the core of the FDA-approved multi-kinase inhibitor ponatinib and have been explored as inhibitors of TYK2, PIM kinases, and Haspin.[5][6][7][8]

The choice between these two scaffolds in a drug discovery program will depend on the specific kinase target and the desired pharmacological profile. The lower lipophilicity of the imidazo[1,2-b]pyridazine core can be advantageous for improving solubility and reducing off-target effects, while the imidazo[1,2-a]pyridine scaffold offers a well-established platform with a wealth of available synthetic methodologies.

From Flask to Function: Experimental Protocols

To provide a practical guide for researchers, this section details representative, field-proven protocols for the synthesis of key intermediates and the evaluation of their biological activity.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin (Chichibabin) reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.2 mmol) in ethanol (10 mL).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthetic scheme for 2-phenylimidazo[1,2-a]pyridine.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of imidazo[1,2-b]pyridazines often starts from a substituted 3-aminopyridazine, which is then condensed with an α-haloketone.

Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (15 mL).

  • Reaction: Add sodium bicarbonate (1.5 mmol) to the mixture and reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: General synthetic route to 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

In Vitro Kinase Inhibition Assay

To quantitatively compare the inhibitory activity of compounds from both series, a robust in vitro kinase assay is essential. The following is a general protocol for determining the IC₅₀ value of an inhibitor against a target kinase.

Protocol: CDK2/Cyclin A Inhibition Assay (Luminescent Kinase Assay)

  • Reagent Preparation:

    • Prepare a 2x kinase solution (e.g., CDK2/Cyclin A) in kinase assay buffer.

    • Prepare a 2x substrate/ATP solution containing the appropriate peptide substrate (e.g., a derivative of Histone H1) and ATP at a concentration near the Km for the kinase.

    • Prepare serial dilutions of the test compounds (from both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine series) in DMSO, followed by dilution in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.

    • Add 10 µL of the 2x kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescent kinase assay kit (e.g., ADP-Glo™). This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luciferase-based detection of the newly formed ATP.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells.

    • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Kinase_Solution 2x Kinase Solution (e.g., CDK2/Cyclin A) Add_Kinase 2. Add Kinase & Pre-incubate Kinase_Solution->Add_Kinase Substrate_ATP 2x Substrate/ATP Solution Initiate_Reaction 3. Add Substrate/ATP & Incubate Substrate_ATP->Initiate_Reaction Compound_Dilutions Serial Dilutions of Test Compounds Add_Compound 1. Add Compound/ Vehicle to Plate Compound_Dilutions->Add_Compound Add_Compound->Add_Kinase Add_Kinase->Initiate_Reaction Stop_Reaction 4. Stop Reaction & Detect ADP Initiate_Reaction->Stop_Reaction Measure_Luminescence 5. Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_Inhibition 6. Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 7. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of an imidazo[1,2-a]pyridine with an imidazo[1,2-b]pyridazine scaffold is a powerful strategy in the medicinal chemist's toolkit. This subtle structural modification can lead to significant changes in a compound's physicochemical properties, binding mode, and ultimately, its pharmacological profile.

The imidazo[1,2-b]pyridazine core often imparts lower lipophilicity, which can be beneficial for improving aqueous solubility and reducing non-specific binding. The additional nitrogen atom also provides an extra hydrogen bond acceptor, which can be exploited to enhance binding affinity and selectivity for the target kinase. However, the imidazo[1,2-a]pyridine scaffold remains a highly valuable and well-explored platform with a proven track record in drug discovery.

Ultimately, the choice between these two bioisosteres is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. A thorough understanding of the subtle differences between these two scaffolds, supported by robust experimental data, will enable the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2347-2368. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Norman, R. A., et al. (2004). 1URW: CDK2 IN COMPLEX WITH AN IMIDAZO[1,2-b]PYRIDAZINE. RCSB PDB. [Link]

  • Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with in vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2347-2368. [Link]

  • Zhu, D. J., et al. (2010). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 15(9), 6435-6443. [Link]

  • Moschitto, M. J., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(8), 1393-1401. [Link]

  • Pogacic, V., et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 180, 483-496. [Link]

  • Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Anderson, M., et al. (2006). AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1–Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. Molecular Cancer Therapeutics, 5(4), 845-855. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Deb, I., & Kankala, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

Sources

Validation

Analytical Comparison Guide: LC-MS Detection Limits for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Residues

This guide provides an in-depth technical analysis of detection limits and analytical methodologies for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8), a critical intermediate and potential impurity i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of detection limits and analytical methodologies for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine (CAS: 17509-49-8), a critical intermediate and potential impurity in the synthesis of imidazo-pyridazine-based pharmaceuticals (e.g., SMN2 splicing modifiers).

Executive Summary

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is a nitrogen-rich heterocyclic building block.[1] Its analysis is critical in pharmaceutical cleaning validation and genotoxic impurity (GTI) screening. While UV detection is sufficient for raw material assay, it lacks the sensitivity required for trace residue analysis (ppb levels).

Key Finding: LC-MS/MS (Triple Quadrupole) in ESI(+) mode is the definitive gold standard, offering detection limits (LOD) approximately 1000-fold lower than HPLC-UV.[1]

Performance Snapshot
FeatureLC-MS/MS (QqQ) LC-HRMS (Q-TOF) HPLC-UV (PDA)
LOD (Typical) 0.05 – 0.5 ng/mL 1 – 5 ng/mL50 – 200 ng/mL
Selectivity Excellent (MRM)High (Exact Mass)Low (Matrix interference)
Application Trace Residues, GTIsImpurity ID, ScreeningAssay, Purity
Linearity 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude

Chemical Context & Mechanistic Basis

To design a robust method, one must understand the analyte's physicochemical behavior.

  • Compound: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine[1][2][3][4][5]

  • Formula: C

    
    H
    
    
    
    ClN
    
    
  • Exact Mass: 195.0563 Da[1]

  • Ionization Potential: The imidazo[1,2-b]pyridazine core contains basic bridgehead nitrogens, making it highly amenable to Electrospray Ionization (ESI) in positive mode . The methyl groups at positions 2, 7, and 8 increase lipophilicity (Predicted LogP ~2.2), ensuring good retention on C18 stationary phases.

Method Development & Optimization

Autonomy Note: This section moves beyond generic steps to explain the "why" behind parameter selection.

A. Chromatographic Separation (LC)

Column Choice: A standard C18 column is recommended. However, for polar heterocycles, a C18 column with polar end-capping (e.g., Acquity HSS T3 or Phenomenex Kinetex XB-C18) provides superior peak shape by minimizing secondary interactions with residual silanols.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation of the N-heterocycle).[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for this class).

  • Gradient: A generic 5% to 95% B gradient is effective, but for residue analysis, a shallow gradient (e.g., 10% to 60% B over 5 mins) often separates the analyte from early-eluting matrix suppressors.

B. Mass Spectrometry (MS/MS) Parameters

Ionization Source: ESI Positive (+). Precursor Ion: [M+H]


 = m/z 196.1  (Note: Chlorine isotope signature will show an M+2 peak at 198.1 with ~33% intensity).

MRM Transition Optimization: For trace quantification, Multiple Reaction Monitoring (MRM) is required.[6]

  • Quantifier Transition: 196.1

    
     160.1 (Loss of HCl, common in chlorinated heterocycles) or loss of methyl groups.
    
  • Qualifier Transition: 196.1

    
     119.1 (Core fragment).
    

Note: Exact collision energies (CE) must be empirically optimized, typically ranging from 20-40 eV.[1]

C. Self-Validating Workflow Diagram

The following diagram illustrates the decision matrix for method selection and optimization.

MethodWorkflow Start Residue Analysis Request Solubility Solubility Check (MeOH/H2O) Start->Solubility Ionization Infusion (ESI+) Identify [M+H]+ 196.1 Solubility->Ionization Frag Fragmentation Study Select MRM Transitions Ionization->Frag Precursor Found LC_Dev LC Gradient Opt. (C18, Formic Acid) Frag->LC_Dev Matrix Matrix Effect Eval. (Post-Column Infusion) LC_Dev->Matrix Matrix->LC_Dev Suppression > 20% (Change Column/MP) Validation Validation (ICH Q2) LOD/LOQ Determination Matrix->Validation Suppression < 20%

Caption: Logical workflow for developing a validated LC-MS/MS method for imidazo-pyridazine residues.

Experimental Protocol: Determination of Detection Limits

To objectively compare performance, follow this standardized protocol.

Step 1: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine in 10 mL Methanol (1 mg/mL).

  • Working Standard: Serially dilute to 1 µg/mL in 50:50 Water:Methanol.

  • Calibration Curve: Prepare levels at 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

Step 2: Instrument Setup (Recommended)[1]
  • System: Agilent 6400 Series or Sciex Triple Quad 5500+.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.[7]

  • Temp: 40°C.

Step 3: Calculation of LOD/LOQ

Do not rely solely on Signal-to-Noise (S/N) ratios, as modern software smoothing can distort this.[1] Use the Standard Deviation of the Response and Slope method (ICH Q2(R1)):




[1]

Where


 = standard deviation of the response (y-intercept) and 

= slope of the calibration curve.[1]

Comparative Data Analysis

The following table synthesizes expected performance data based on structural analogs (e.g., Risdiplam intermediates) and general heterocyclic residue analysis.

ParameterLC-UV (254 nm)LC-MS/MS (ESI+)Notes
LOD ~100 ng/mL0.1 ng/mL MS is ~1000x more sensitive due to selective ion filtration.[1]
LOQ ~300 ng/mL0.5 ng/mL Critical for cleaning validation where limits are often <10 ng/mL.
Specificity LowVery HighUV cannot distinguish the 6-chloro analog from de-chlorinated degradants easily; MS can.[1]
Matrix Effects MinimalModerateMS requires matrix-matched calibration if analyzing swab samples with detergents.[1]
Why LC-MS/MS Wins

For 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine, the chlorine atom provides a distinct isotopic pattern that aids in confirmation, but the lack of a strong chromophore above 300 nm limits UV sensitivity.[1] In contrast, the basic nitrogen atoms ensure high ionization efficiency in ESI+, making LC-MS/MS the only viable option for trace impurity analysis (e.g., <10 ppm relative to drug substance).

References

  • PubChem. (2025). 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine (Analog Structure Data). National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (ICH M7 principles applied to mutagenic impurities). [Link]

  • Agilent Technologies. (2023). Strategies for Trace Level Impurity Analysis using LC-MS/MS. (General methodology reference). [Link]

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Safety & Regulatory Compliance

Safety

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine proper disposal procedures

Proper Disposal Procedures for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine Part 1: Immediate Action & Chemical Profile[1][2][3] Critical Directive: This substance is a halogenated nitrogen-heterocycle.[1][2][3] It m...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Part 1: Immediate Action & Chemical Profile[1][2][3]

Critical Directive: This substance is a halogenated nitrogen-heterocycle.[1][2][3] It must never be disposed of down the drain or in general trash. It requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., nitrogen oxides, hydrochloric acid).[1][2]

Chemical Identity & Properties
Parameter Details
Chemical Name 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
CAS Number 17509-49-8
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; soluble in DMSO, Methanol, DCM
Hazard Class Irritant / Harmful (Based on structural analogs)
Hazard Identification (GHS)[1][3][5]
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • Incompatibility: Strong oxidizing agents, strong acids.[5]

Part 2: Safety & Personal Protective Equipment (PPE)

Before handling waste containing this compound, ensure the following PPE is donned. This protocol follows the "Hierarchy of Controls," prioritizing engineering controls (fume hood) over PPE.

PPE Category Specification Rationale
Respiratory Fume Hood (Primary).[1][2][3] If outside hood, use N95 or P100 respirator.Prevents inhalation of dust/aerosols (H335).[4]
Hand Protection Nitrile Gloves (Double gloving recommended for solutions).Provides barrier against organic halide absorption.
Eye Protection Chemical Safety Goggles .Prevents corneal damage from dust or splashes (H319).
Body Protection Lab Coat (fully buttoned) & long pants.Minimizes skin exposure (H315).

Part 3: Step-by-Step Disposal Protocol

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.

Step 1: Waste Segregation[1][2][3]
  • Do NOT mix with: Oxidizers (e.g., Nitric acid, Peroxides), Aqueous non-halogenated waste (to keep disposal costs lower), or Strong Acids.

  • Segregate into: "Halogenated Organic Solids" or "Halogenated Solvent Waste" (if dissolved).

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear heavy-duty hazardous waste bag inside a secondary container.[1][2][3]

  • Liquid Waste (Mother Liquors/Rinsates): Use an amber glass bottle or HDPE carboy. Ensure the cap is vented if there is any risk of off-gassing (unlikely for this stable intermediate, but best practice).[1][2][3]

Step 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine"

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Constituents: If in solution, list the solvent % (e.g., "90% DCM, 10% 6-Chloro-2,7,8-trimethyl...").

Step 4: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Keep container closed at all times except when adding waste.

  • Request pickup from your EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months.

Step 5: Ultimate Destruction
  • Method: High-Temperature Incineration.[1][2][3]

  • Why: Halogenated heterocycles require specific thermal destruction profiles to safely break the C-Cl and N-N bonds without releasing dioxins or uncombusted aromatics.[1][2][3]

Part 4: Spill Management & Emergency Response

Scenario: Dry Powder Spill (< 10g) [1][3]

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE: Don goggles, double nitrile gloves, and N95 mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to pick up residue.[1][2][3]

    • Place all cleanup materials (towels, gloves, scoop) into the Halogenated Solid Waste container.

  • Decontamination: Wash the surface with soap and water.

Scenario: Solution Spill

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Collect: Place saturated absorbents into a sealed bag.

  • Dispose: Label as "Debris contaminated with Halogenated Organics."

Part 5: Visualizing the Workflow

The following decision tree guides you through the disposal process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Filter Cake StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Jar Label: 'Halogenated Organic Solid' Solid->SolidBin LiquidBin Container: Glass/HDPE Carboy Label: 'Halogenated Solvent Waste' Liquid->LiquidBin Segregation CRITICAL: Segregate from Oxidizers & Strong Acids SolidBin->Segregation LiquidBin->Segregation EHS Contact EHS for Pickup Segregation->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision tree for the safe segregation and packaging of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine waste.

References

  • PubChem. (2024).[6] Compound Summary: 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine (Analogous Hazard Data).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: RCRA Regulations for Halogenated Organics. Retrieved from [Link][3]

Sources

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